molecular formula C26H44NO6S- B1244207 Taurochenodeoxycholate anion

Taurochenodeoxycholate anion

Cat. No.: B1244207
M. Wt: 498.7 g/mol
InChI Key: BHTRKEVKTKCXOH-BJLOMENOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Bile Acid Diversity and Classification

Bile acids are steroid acids derived from cholesterol in the liver. britannica.comeclinpath.com Their diversity stems from the different types of primary and secondary bile acids, as well as their conjugation with amino acids. wikipedia.orgbohrium.com

Primary bile acids are synthesized directly in the liver from cholesterol. wikipedia.orgthebileacidsexpert.com In humans, the two main primary bile acids are cholic acid and chenodeoxycholic acid. britannica.comthebileacidsexpert.com When these primary bile acids enter the intestine, gut bacteria can modify them into secondary bile acids. wikipedia.orgfrontiersin.org For instance, cholic acid is converted to deoxycholic acid, and chenodeoxycholic acid is transformed into lithocholic acid. britannica.comwikipedia.org

Before being secreted from the liver, primary bile acids are conjugated with the amino acids taurine (B1682933) or glycine (B1666218). britannica.comwikipedia.org This conjugation process increases their water solubility and effectiveness in digestion. britannica.comelsevier.es In humans, there is a higher proportion of glycine-conjugated bile acids compared to taurine-conjugated forms. elsevier.es A single enzyme in the human liver, bile acid-CoA:amino acid N-acyltransferase, is capable of catalyzing the conjugation of bile acids with both glycine and taurine. nih.gov The ratio of glycine to taurine conjugates can change, for example, after a meal, indicating dynamic regulation of bile acid metabolism. bmj.com

Primary and Secondary Bile Acids

Physiological Significance of Bile Acids in Mammalian Biology

Bile acids play a multifaceted role in mammalian physiology. Their primary function is to act as detergents in the small intestine, emulsifying dietary fats and facilitating the absorption of fat-soluble vitamins (A, D, E, and K). britannica.comeclinpath.com Beyond digestion, bile acids are critical signaling molecules that regulate their own synthesis and transport through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as TGR5. wikipedia.orgphysiology.orgbohrium.com This signaling role extends to the regulation of glucose metabolism, lipid metabolism, and energy homeostasis. nih.govbritannica.com They also contribute to the elimination of cholesterol from the body and help control the gut microbiota. britannica.comwikipedia.org

Contextualizing Taurochenodeoxycholate Anion within the Bile Acid Pool

Taurochenodeoxycholate is a primary conjugated bile acid, formed in the liver by the conjugation of the primary bile acid chenodeoxycholic acid with the amino acid taurine. wikipedia.orgnih.gov As an anion, it is a major species at physiological pH. nih.gov Along with other conjugated bile acids like glycocholic acid, taurocholic acid, and glycochenodeoxycholic acid, taurochenodeoxycholate is a major component of human bile. wikipedia.org The conjugation with taurine significantly lowers its pKa, making it more water-soluble and effective as an emulsifier in the duodenum compared to its unconjugated form. wikipedia.org Taurochenodeoxycholate and its counterparts are transported across cell membranes by specific transporter proteins. nih.govuniprot.orgnih.gov

Table 1: Classification of Key Bile Acids

CategoryBile Acid NamePrecursor
Primary Bile Acids Cholic AcidCholesterol
Chenodeoxycholic AcidCholesterol
Secondary Bile Acids Deoxycholic AcidCholic Acid
Lithocholic AcidChenodeoxycholic Acid
Taurine-Conjugated Bile Acids Taurocholic AcidCholic Acid
Taurochenodeoxycholic Acid Chenodeoxycholic Acid
Glycine-Conjugated Bile Acids Glycocholic AcidCholic Acid
Glycochenodeoxycholic AcidChenodeoxycholic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H44NO6S-

Molecular Weight

498.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1

InChI Key

BHTRKEVKTKCXOH-BJLOMENOSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Biosynthesis, Biotransformation, and Metabolic Pathways of Taurochenodeoxycholate Anion

Endogenous Precursors and De Novo Synthetic Pathways

The primary endogenous precursor for the de novo synthesis of all bile acids, including the chenodeoxycholic acid moiety of taurochenodeoxycholate, is cholesterol. nih.govnih.govnih.gov Hepatocytes, the main cells of the liver, are equipped with a complete set of at least 17 enzymes required to convert the hydrophobic cholesterol molecule into more water-soluble bile acids. researchgate.netfrontiersin.org This conversion represents the main catabolic pathway for cholesterol removal from the body. creative-proteomics.commedlineplus.gov The synthesis is a complex process involving multiple enzymatic reactions that take place in different subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes. nih.gov

The canonical, or neutral, pathway is the principal mechanism for bile acid production in humans, accounting for approximately 75% to 90% of the total synthesis. researchgate.netnih.gov This pathway is initiated in the endoplasmic reticulum of hepatocytes and produces both of the major primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), in roughly equal amounts. nih.govfrontiersin.org

Following the initial 7α-hydroxylation, a series of modifications are made to the steroid nucleus and the aliphatic side chain of the cholesterol molecule.

Formation of a Key Intermediate : The 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one (C4) by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.govresearchgate.net This intermediate, C4, serves as a critical branch point in the pathway, determining whether cholic acid or chenodeoxycholic acid will be formed. nih.gov

Pathway to Chenodeoxycholic Acid : For the synthesis of chenodeoxycholic acid, the C4 intermediate is not hydroxylated at the 12α-position (a step required for cholic acid synthesis). nih.govresearchgate.net Instead, the steroid nucleus undergoes further modifications catalyzed by aldo-keto reductases. Specifically, Δ⁴-3-oxosteroid-5β-reductase (AKR1D1) reduces the double bond, and 3α-hydroxysteroid dehydrogenase (AKR1C4) reduces the 3-oxo group. researchgate.netfrontiersin.org

Side-Chain Oxidation and Shortening : The modified steroid then undergoes oxidation of its side chain, a process initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netimrpress.com This is followed by a peroxisomal β-oxidation process that shortens the C27 side chain by three carbons, yielding a C24 bile acid intermediate, chenodeoxycholyl-CoA. nih.gov

Conjugation with Taurine (B1682933) : In the final step, the chenodeoxycholyl-CoA is conjugated with the amino acid taurine. This reaction is catalyzed by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT), resulting in the formation of taurochenodeoxycholic acid. nih.govnih.gov This conjugation makes the molecule more water-soluble and a more efficient detergent for lipid digestion. wikipedia.org

EnzymeSubcellular LocationPrimary PathwayRole in Chenodeoxycholic Acid (CDCA) Synthesis
Cholesterol 7-alpha-Hydroxylase (CYP7A1)Endoplasmic ReticulumCanonicalCatalyzes the initial, rate-limiting step: conversion of cholesterol to 7α-hydroxycholesterol. nih.govwikipedia.org
3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7)Endoplasmic ReticulumCanonicalConverts 7α-hydroxycholesterol to the key branch-point intermediate 7α-hydroxy-4-cholesten-3-one (C4). nih.govresearchgate.net
Aldo-keto reductase 1D1 (AKR1D1)CytosolCanonicalCatalyzes the isomerization and saturation of the steroid ring. researchgate.netfrontiersin.org
Aldo-keto reductase 1C4 (AKR1C4)CytosolCanonicalReduces the 3-oxo group to a 3α-hydroxyl group on the steroid ring. frontiersin.org
Sterol 27-hydroxylase (CYP27A1)MitochondriaCanonical & AlternativeInitiates side-chain oxidation in the canonical pathway; initiates the entire alternative pathway by hydroxylating cholesterol. researchgate.netwikipedia.org
Oxysterol 7α-hydroxylase (CYP7B1)Endoplasmic ReticulumAlternativeCatalyzes the 7α-hydroxylation of oxysterol precursors (e.g., 27-hydroxycholesterol). nih.govnih.gov
Bile acid-CoA: amino acid N-acyltransferase (BAAT)Peroxisomes/CytosolCanonical & AlternativeCatalyzes the final conjugation of chenodeoxycholyl-CoA with taurine (or glycine). nih.govnih.gov

An alternative, or "acidic," pathway for bile acid synthesis also exists, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) instead of CYP7A1. frontiersin.orgcreative-proteomics.com This pathway is generally considered quantitatively less important than the canonical pathway in adults but plays a significant role in generating regulatory oxysterols and predominantly produces CDCA. nih.govnih.govnih.gov In this route, cholesterol is first hydroxylated on the side chain to form oxysterols, such as 27-hydroxycholesterol. creative-proteomics.comnih.gov These intermediates are then hydroxylated at the 7α-position by a different enzyme, oxysterol 7α-hydroxylase (CYP7B1), before entering the later stages of the synthesis pathway to form CDCA. nih.govnih.govnih.gov

FeatureCanonical (Neutral) PathwayAlternative (Acidic) Pathway
Initiating EnzymeCholesterol 7α-hydroxylase (CYP7A1). nih.govresearchgate.netSterol 27-hydroxylase (CYP27A1). creative-proteomics.comnih.gov
Primary LocationInitiated in the Endoplasmic Reticulum. researchgate.netresearchgate.netInitiated in the Mitochondria. wikipedia.orgnih.gov
Key 7α-hydroxylating enzymeCYP7A1. wikipedia.orgOxysterol 7α-hydroxylase (CYP7B1). nih.govnih.gov
Primary ProductsCholic acid (CA) and Chenodeoxycholic acid (CDCA) in similar amounts. nih.govPredominantly Chenodeoxycholic acid (CDCA). nih.govnih.gov
Contribution~75-90% of total bile acid synthesis. researchgate.netnih.govLess than 10-25% of total bile acid synthesis. frontiersin.orgnih.gov

Sterol 27-hydroxylase (CYP27A1) is a versatile mitochondrial cytochrome P450 enzyme that plays a crucial role in both major bile acid synthesis pathways. wikipedia.orgpnas.org In the alternative pathway, CYP27A1 catalyzes the very first step, the conversion of cholesterol into oxysterols like 27-hydroxycholesterol. frontiersin.orgki.se This function is not limited to the liver, as CYP27A1 is found in many tissues and is involved in cholesterol homeostasis throughout the body. nih.govwikipedia.org In the canonical pathway, CYP27A1's role comes later in the sequence, where it is responsible for catalyzing the oxidation of the steroid side chain, a necessary step for its subsequent shortening to form the C24 bile acid structure. researchgate.netimrpress.com

The differentiation between the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid, is determined by the action of the enzyme sterol 12α-hydroxylase, which is encoded by the CYP8B1 gene. nih.govresearchgate.net This enzyme is responsible for introducing a hydroxyl group at the C-12 position of the steroid nucleus on bile acid precursors. researchgate.netreactome.org The presence or absence of this single enzymatic step at the 7α-hydroxy-4-cholesten-3-one branch point dictates the final primary bile acid product. nih.gov If CYP8B1 hydroxylates the intermediate, the pathway is directed towards the synthesis of cholic acid. nih.govki.se Conversely, if the intermediate is not acted upon by CYP8B1, the pathway proceeds to the formation of chenodeoxycholic acid. nih.govresearchgate.net Therefore, the expression level and activity of CYP8B1 are critical in determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. nih.govnih.gov

Role of Cholesterol 7-alpha-Hydroxylase (CYP7A1)

Sterol 27-hydroxylase (CYP27A1) Involvement

Conjugation Mechanisms of Chenodeoxycholic Acid to Taurochenodeoxycholate Anion

The formation of the this compound occurs through the conjugation of the primary bile acid, chenodeoxycholic acid, with the amino acid taurine. wikipedia.orgisotope.combasys2.ca This process takes place in the hepatocytes and is essential for increasing the water solubility of the bile acid, which facilitates its secretion into bile and its function as a detergent in the intestine. uniprot.orgjensenlab.orgnih.gov The conjugation involves the formation of an amide bond between the carboxyl group of chenodeoxycholic acid and the amino group of taurine. nih.gov

The enzymatic reaction responsible for the conjugation of chenodeoxycholic acid with taurine is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). wikipedia.orgnih.gov This enzyme is primarily located in the liver, specifically within both the peroxisomes and the cytosol. nih.govresearchgate.net

The catalytic process of BAAT involves a two-step mechanism. First, chenodeoxycholic acid is activated to its coenzyme A (CoA) thioester, chenodeoxycholoyl-CoA. ebi.ac.uk Subsequently, BAAT, which utilizes a catalytic triad (B1167595) of Cysteine-Histidine-Aspartic acid, facilitates the transfer of the chenodeoxycholoyl group from CoA to the amino group of taurine. researchgate.net A key step in this process is the nucleophilic attack by a cysteine residue in the enzyme's active site on the carbonyl carbon of the bile acid-CoA substrate, forming an acyl-enzyme intermediate. nih.govresearchgate.net This intermediate is then attacked by the amino acid, either taurine or glycine (B1666218), to form the final N-acyl amidate conjugate, taurochenodeoxycholate. researchgate.net

Recent research has also identified BAAT as the enzyme responsible for synthesizing N-acyl taurines (NATs) from polyunsaturated fatty acids, expanding its known substrate range beyond traditional bile acids. nih.gov

The preference for conjugating bile acids with either taurine or glycine varies significantly among different animal species. nih.gov This specificity is largely determined by the substrate preference of the BAAT enzyme. cambridge.org In humans, bile acids are conjugated with both glycine and taurine, with the ratio of glycine to taurine conjugates being approximately 3:1. biocrates.commdpi.com In contrast, species like rats, dogs, and fish are almost exclusively taurine-conjugators. cambridge.orgcreative-proteomics.com

This specificity is reflected in the kinetic parameters of the BAAT enzyme. For instance, the purified rat BAAT enzyme exhibits a Michaelis constant (Kₘ) for taurine that is 40-50 times lower than that for glycine, indicating a much higher affinity for taurine. cambridge.org In dogs, the dominance of taurine conjugation is a key species-specific characteristic of their bile acid metabolism. creative-proteomics.com While the hepatic concentration of taurine can influence the ratio of conjugated bile acids, the intrinsic substrate specificity of the BAAT enzyme appears to be the primary determinant. cambridge.org

Kinetic Parameters of Rat Liver BAAT
SubstrateMichaelis Constant (Kₘ)
Taurine0.8 mM
Glycine40 mM

Role of Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

Enterohepatic Circulation and Pool Dynamics of this compound

The this compound undergoes extensive enterohepatic circulation, a process that is vital for maintaining the bile acid pool and facilitating lipid digestion and absorption. wikipedia.org This cycle involves its secretion from the liver, passage into the intestine, reabsorption, and return to the liver via the portal circulation. basys2.caresearchgate.net It is estimated that 95% of the bile acids secreted into the duodenum are recycled through this pathway. wikipedia.orgnih.gov

After being reabsorbed from the intestine and returning to the liver via the portal vein, the this compound is efficiently taken up by hepatocytes from the sinusoidal blood. This uptake is primarily mediated by a Na⁺-dependent transporter called the Na⁺-taurocholate cotransporting polypeptide (NTCP), which is located on the basolateral membrane of hepatocytes. portlandpress.comwjgnet.com Studies have shown that NTCP is a multispecific transporter that can mediate the uptake of all major physiological bile salts, including taurochenodeoxycholate. drugbank.com

Kinetic studies in isolated rat hepatocytes have determined the apparent Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ) for the uptake of taurochenodeoxycholate. This uptake is a saturable, energy-dependent process. nih.gov

Uptake Kinetics of Taurochenodeoxycholate in Rat Hepatocytes
ParameterValue
Apparent Kₘ11.1 ± 2.0 µmol/l
Vₘₐₓ3.1 ± 0.5 nmol/mg protein per min

Once inside the hepatocyte, taurochenodeoxycholate is secreted across the canalicular membrane into the bile canaliculus. This is an active transport process mediated by the Bile Salt Export Pump (BSEP), an ATP-dependent transporter. wjgnet.compnas.org Rat Bsep has been shown to mediate the ATP-dependent transport of taurochenodeoxycholate with a Kₘ of approximately 2 µM. wjgnet.com

After aiding in the digestion and absorption of fats in the small intestine, the majority of the this compound is reabsorbed to be returned to the liver. researchgate.net This reabsorption occurs via both active and passive transport mechanisms. wikipedia.org

The primary mechanism for the reabsorption of conjugated bile salts like taurochenodeoxycholate is an active transport system located in the terminal ileum. wikipedia.orgbiologists.com This process is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT). researchgate.netportlandpress.compnas.org Studies in rats and hamsters have provided indirect evidence that this intestinal bile salt absorption may be under positive feedback control, regulated by the luminal concentrations of bile salts. nih.govresearchgate.net

A smaller fraction of bile acids can also be reabsorbed passively, particularly in the colon, after bacterial deconjugation. wikipedia.org

The total amount of bile acids in the enterohepatic circulation, known as the bile acid pool size, is tightly regulated to prevent their cytotoxic accumulation while ensuring sufficient supply for digestive functions. nih.gov This regulation is primarily achieved through a negative feedback mechanism that controls the de novo synthesis of bile acids in the liver. nih.govpnas.org

The key regulator in this process is the nuclear receptor Farnesoid X Receptor (FXR). portlandpress.com When the concentration of bile acids, including taurochenodeoxycholate, increases in the ileal enterocytes, they activate FXR. pnas.org Activated FXR induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (or FGF19 in humans), which is then released into the portal circulation. pnas.org FGF15/19 travels to the liver and acts on hepatocytes to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. portlandpress.compnas.orgjci.org This suppression of CYP7A1 reduces the synthesis of new bile acids, thereby maintaining the stability of the bile acid pool size. nih.govplos.org

Intestinal Reabsorption Processes

Subsequent Biotransformations and Metabolic Fates of this compound

The journey of the this compound does not end with its secretion into the intestine. Within the complex ecosystem of the gut, it undergoes a series of significant transformations, primarily orchestrated by the resident microbiota. These biotransformations dramatically alter its structure and function, leading to a diverse pool of bile acid metabolites that play crucial roles in host physiology and signaling.

Deconjugation by Gut Microbiota

Once taurochenodeoxycholate reaches the distal ileum and colon, it becomes a substrate for microbial enzymes. elsevier.es The initial and most widespread modification is the deconjugation, or the removal of the taurine molecule from the steroid core. asm.orgd-nb.info This hydrolysis reaction is catalyzed by a class of enzymes known as bile salt hydrolases (BSH). acs.orgnih.gov

The product of this reaction is the unconjugated primary bile acid, chenodeoxycholate (CDCA), and the amino acid taurine. researchgate.net BSH activity is prevalent across a wide range of gut bacteria, including members of the Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides genera. nih.govfrontiersin.org The deconjugation of bile acids is considered a crucial step for bacterial colonization and survival in the gut, as high concentrations of conjugated bile acids can be toxic to bacteria. d-nb.infonih.gov The resulting unconjugated bile acids are less efficient at emulsifying fats and have a reduced affinity for the transporters in the terminal ileum, which means more of them remain in the colon to undergo further microbial metabolism. nih.gov

Table 1: Examples of Gut Bacteria with Bile Salt Hydrolase (BSH) Activity

Bacterial GenusPhylumRelevance in Deconjugation
LactobacillusFirmicutesPossesses BSH genes, contributing significantly to the deconjugation of taurine-conjugated bile acids like taurochenodeoxycholate. nih.govfrontiersin.org
BifidobacteriumActinobacteriaKnown to exhibit BSH activity, playing a role in the initial step of bile acid transformation. frontiersin.org
ClostridiumFirmicutesCertain species within this genus are active in bile salt deconjugation. frontiersin.org
BacteroidesBacteroidetesWidespread BSH activity is found in this dominant gut genus.

Microbial Transformation to Secondary Bile Acids

Following deconjugation, the newly formed chenodeoxycholate (CDCA) is subjected to further enzymatic modifications by the gut microbiota, leading to the formation of secondary bile acids. nih.gov The most significant of these transformations is 7α-dehydroxylation, a multi-step process that converts CDCA into the secondary bile acid, lithocholic acid (LCA). acs.orgasm.org

This conversion is carried out by a very specific and limited number of anaerobic bacteria, primarily from the Clostridium genus, such as Clostridium scindens and Clostridium hiranonis. d-nb.infonih.gov These bacteria possess the bile acid-inducible (bai) gene cluster, which encodes the enzymes necessary for this complex reaction. researchgate.net

Beyond 7α-dehydroxylation, the gut microbiota can perform other transformations on CDCA, including:

Oxidation and Dehydrogenation: Hydroxysteroid dehydrogenases (HSDHs) present in a broad spectrum of bacteria can catalyze the oxidation of the hydroxyl groups on the steroid nucleus. asm.orgresearchgate.net For example, the 7α-hydroxyl group of CDCA can be oxidized to a 7-keto group, forming 7-keto-lithocholic acid.

Epimerization: This process involves changing the spatial orientation of the hydroxyl groups. For instance, the 7α-hydroxyl group of CDCA can be epimerized to a 7β-hydroxyl group, resulting in the formation of ursodeoxycholic acid (UDCA), a tertiary bile acid. asm.org

These transformations result in a vast diversity of secondary bile acid molecules in the gut, with LCA and deoxycholic acid (derived from cholic acid) being the most abundant in human feces. d-nb.info

Table 2: Key Microbial Transformations of Chenodeoxycholate (CDCA)

TransformationEnzyme FamilyKey Bacterial GeneraProduct
7α-dehydroxylationBile acid-inducible (bai) enzymesClostridiumLithocholic acid (LCA) acs.orgnih.gov
Oxidation/DehydrogenationHydroxysteroid dehydrogenases (HSDH)Broadly distributed (e.g., Bacteroides, Eubacterium)7-keto-lithocholic acid
EpimerizationHydroxysteroid dehydrogenases (HSDH)Various anaerobic bacteriaUrsodeoxycholic acid (UDCA) asm.org

Reconjugation and Further Modifications

The metabolic journey of bile acids involves extensive enterohepatic circulation, where about 95% of bile acids are reabsorbed in the intestine and return to the liver via the portal vein. asm.orgbevital.no The secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), that are absorbed from the colon are transported to the liver. elsevier.es In the hepatocytes, they can be reconjugated with either taurine or glycine before being secreted back into the bile. elsevier.esacs.org

Interestingly, recent research has revealed that the gut microbiota itself may possess the ability to conjugate bile acids to amino acids, a process previously thought to occur exclusively in the liver. asm.orgd-nb.info Studies have identified novel microbially conjugated bile acids where bacteria have attached various amino acids to the bile acid core. asm.org This discovery significantly expands the known diversity and complexity of the bile acid pool.

Further modifications can also occur in the liver, such as sulfation and glucuronidation. These reactions increase the water solubility of bile acids, particularly the more hydrophobic and potentially toxic secondary bile acids like LCA, facilitating their excretion. bevital.no

Molecular and Cellular Mechanisms of Action of Taurochenodeoxycholate Anion

Interaction with Nuclear Receptors

Taurochenodeoxycholate exerts its effects by binding to and modulating the activity of several nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules. The most well-characterized of these interactions is with the Farnesoid X Receptor (FXR), but it also influences the Glucocorticoid Receptor (GR), Pregnane X Receptor (PXR), and exhibits crosstalk with the Liver X Receptor (LXR) signaling pathway. mdpi.com

Farnesoid X Receptor (FXR/NR1H4) Activation and Ligand Binding Kinetics

Taurochenodeoxycholate is a potent endogenous agonist for the Farnesoid X Receptor (FXR). ijbs.com The activation of FXR by taurochenodeoxycholate is a cornerstone of the negative feedback mechanism that controls bile acid levels within the enterohepatic circulation. ijbs.comjomes.org Chenodeoxycholic acid (CDCA), the unconjugated form, is considered the most potent natural ligand for FXR. jomes.orgnih.gov The affinity of various bile acids for FXR follows the general order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA). ijbs.com

Upon binding, taurochenodeoxycholate induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The activation of FXR by taurochenodeoxycholate initiates the transcription of several key target genes that are central to maintaining metabolic homeostasis. Two of the most important are the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans) in the intestine. jomes.orgnih.gov

Small Heterodimer Partner (SHP/NR0B2): In the liver, FXR activation directly induces the expression of SHP. nih.gov SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It functions as a transcriptional corepressor, inhibiting the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are positive regulators of bile acid synthesis genes. nih.govnih.gov

Fibroblast Growth Factor 15/19 (FGF15/19): In the enterocytes of the terminal ileum, FXR activation by reabsorbed bile acids, including taurochenodeoxycholate, stimulates the synthesis and secretion of FGF19. jomes.orgbiorxiv.org FGF19 then enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho. nih.govtum.de This binding activates a signaling cascade, primarily involving the JNK pathway, which ultimately suppresses the transcription of key bile acid synthesis enzymes. nih.gov

The table below summarizes the key FXR target genes transcriptionally regulated by taurochenodeoxycholate.

Target GeneTissue of ActionPrimary Function in Bile Acid HomeostasisReference
SHP (Small Heterodimer Partner) LiverRepresses the transcription of bile acid synthesis enzymes. nih.govnih.gov
FGF19 (Fibroblast Growth Factor 19) IntestineActs as a hormone to suppress bile acid synthesis in the liver. jomes.orgnih.gov
BSEP (Bile Salt Export Pump) LiverEfflux of bile salts from hepatocytes into the bile canaliculi. researchgate.netphysiology.org
OSTα/OSTβ (Organic Solute Transporter α/β) Intestine, LiverBasolateral efflux of bile acids from enterocytes and hepatocytes. nih.govnih.gov

The transcriptional regulation of SHP and FGF19 by the taurochenodeoxycholate-activated FXR forms a robust negative feedback loop that tightly controls the synthesis of new bile acids in the liver. This ensures that the total bile acid pool size remains relatively constant.

The primary enzyme in the classical pathway of bile acid synthesis is Cholesterol 7α-hydroxylase (CYP7A1). nih.govoup.com The expression of the CYP7A1 gene is suppressed by two main FXR-mediated pathways:

Hepatic Pathway: The induction of SHP in hepatocytes leads to the repression of CYP7A1 transcription. nih.govnih.gov SHP achieves this by inhibiting the transcriptional activity of LRH-1 and HNF4α, which are essential for CYP7A1 gene expression. nih.govnih.gov

Intestinal Pathway: FGF19, secreted from the intestine upon FXR activation, acts on hepatocytes to suppress CYP7A1 expression via the FGFR4/JNK signaling pathway. nih.govtum.de

This dual-pathway regulation provides a multi-layered control system to prevent the over-accumulation of potentially toxic bile acids. In addition to CYP7A1, FXR activation also represses sterol 12α-hydroxylase (CYP8B1), another key enzyme in cholic acid synthesis. nih.gov

Transcriptional Regulation of Target Genes (e.g., SHP, FGF15/19)

Glucocorticoid Receptor (GR) Activation and Transcriptional Impact

Taurochenodeoxycholate has been shown to activate the Glucocorticoid Receptor (GR) in a concentration-dependent manner. mdpi.comsrce.hr This interaction suggests that some of the anti-inflammatory and immunomodulatory effects of taurochenodeoxycholate may be mediated through GR signaling pathways. mdpi.comnih.gov

Studies using a luciferase reporter assay demonstrated that taurochenodeoxycholate can induce the transcriptional activation of GR. mdpi.com For instance, at a concentration of 100 μM, taurochenodeoxycholate produced a 10.88-fold activation of GR. mdpi.com This activation can, in turn, influence the expression of GR-responsive genes. Furthermore, research indicates that taurochenodeoxycholate can inhibit the binding of fluorescently labeled dexamethasone (B1670325) to GR, suggesting a direct interaction with the receptor. srce.hr

The transcriptional impact of GR activation by taurochenodeoxycholate includes the inhibition of the activator protein-1 (AP-1) signaling pathway, a key regulator of inflammation. mdpi.com Taurochenodeoxycholate has been observed to reverse the increased expression of c-Fos and phosphorylated c-Jun, components of the AP-1 transcription factor, which are induced by pro-inflammatory stimuli like interleukin-1β. mdpi.com However, the suppression of c-Jun phosphorylation by taurochenodeoxycholate is only partially blocked by the GR inhibitor RU486, indicating that other pathways may also be involved in its anti-inflammatory effects. mdpi.com

Liver X Receptor (LXR) Crosstalk

The Liver X Receptor (LXR) is a key regulator of cholesterol and fatty acid metabolism. gallmet.hu While taurochenodeoxycholate is not a direct ligand for LXR, significant crosstalk exists between the FXR and LXR signaling pathways. cyberleninka.ru

Activation of FXR by bile acids like taurochenodeoxycholate can inhibit LXR-mediated gene expression. researchgate.net This inhibition is, in part, mediated by the FXR target gene SHP. oup.com SHP has been shown to interact directly with LXRα and repress its transcriptional activity. oup.com For example, the induction of SHP by CDCA leads to a down-regulation of the LXR target gene ABCG1, a transporter involved in cholesterol efflux. oup.com

This crosstalk between FXR and LXR is crucial for coordinating the regulation of bile acid, cholesterol, and lipid metabolism. cyberleninka.ru For instance, while LXR activation promotes the conversion of cholesterol to bile acids by inducing CYP7A1 expression, the subsequent increase in bile acids activates FXR, which in turn induces SHP to suppress LXR activity, thus creating a feedback loop to maintain metabolic balance. gallmet.hucyberleninka.ru

Activation of G Protein-Coupled Receptors (GPCRs)

Taurochenodeoxycholate is recognized as a signaling molecule that can activate G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. promega.co.ukuq.edu.au The interaction of bile acids with GPCRs can trigger diverse signaling cascades, impacting cellular function. d-nb.info Among these, the Takeda G protein-coupled receptor 5 (TGR5) has been identified as a key receptor for bile acids, including taurochenodeoxycholate. researchgate.netnih.gov

Taurochenodeoxycholate anion is a known agonist for the Takeda G protein-coupled receptor 5 (TGR5), also referred to as G protein-coupled bile acid receptor 1 (GPBAR1). d-nb.inforesearchgate.net TGR5 is expressed in various tissues and cell types, including the gallbladder epithelium, cholangiocytes, and liver sinusoidal endothelial cells. d-nb.inforesearchgate.net While secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) are the most potent natural ligands for TGR5, primary bile acids such as chenodeoxycholic acid (CDCA) and its taurine (B1682933) conjugate also activate the receptor. d-nb.inforesearchgate.net

The binding of a ligand like taurochenodeoxycholate to TGR5 initiates a conformational change in the receptor, leading to the activation of associated G proteins. mdpi.com This activation sets off a downstream signaling cascade that mediates the physiological effects of the bile acid. mdpi.comarvojournals.org

A primary consequence of TGR5 activation by the this compound is the stimulation of adenylyl cyclase activity. d-nb.infophysiology.org This enzyme catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). mdpi.comphysiology.org The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). researchgate.netnih.gov

In human gallbladder epithelial cells, taurochenodeoxycholate has been shown to potentiate forskolin-induced cAMP accumulation. physiology.org This effect is mediated through the activation of protein kinase C (PKC), which in turn stimulates specific adenylyl cyclase isoforms. physiology.org This pathway highlights a mechanism by which bile acids can amplify cAMP-dependent cellular processes, such as fluid secretion. physiology.org In biliary epithelial cells, TGR5 activation and subsequent cAMP increase stimulate chloride secretion via the cystic fibrosis transmembrane conductance regulator (CFTR), which contributes to bile flow. researchgate.netresearchgate.net

FeatureDescriptionSource(s)
Receptor Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) d-nb.inforesearchgate.net
Ligand This compound d-nb.info
Primary Effect Activation of Adenylyl Cyclase d-nb.infophysiology.org
Second Messenger Cyclic AMP (cAMP) mdpi.comphysiology.org
Downstream Effector Protein Kinase A (PKA) researchgate.netnih.gov
Cellular Outcome Potentiation of cAMP-dependent secretion physiology.org

The regulation of GPCR signaling is tightly controlled, in part, by receptor desensitization and internalization. promega.co.uk Following ligand binding and activation, GPCRs are often phosphorylated by GPCR kinases, which promotes the binding of β-arrestin proteins. promega.co.uk This interaction can lead to the uncoupling of the receptor from its G protein and subsequent internalization from the plasma membrane into endosomes. promega.co.uk

While specific studies detailing the internalization dynamics of TGR5 solely in response to taurochenodeoxycholate are limited, the general mechanisms of GPCR regulation apply. The presence of TGR5 in both the plasma membrane and recycling endosomes suggests that its activity can be regulated by translocation. researchgate.net Furthermore, the activation of TGR5 has been shown to trigger the internalization of other receptors, such as the endothelin-1 (B181129) receptor in hepatic stellate cells, indicating that TGR5 signaling can influence the cell surface expression of other membrane proteins. mdpi.com The kinetics of the GPCR/β-arrestin interaction, which can be transient or stable, dictates the downstream signaling events and the receptor's recycling fate. promega.co.uk

Besides TGR5, conjugated bile acids have been found to interact with other GPCRs. One notable example is the Sphingosine-1-phosphate receptor 2 (S1PR2), which is activated by conjugated bile acids. d-nb.infonih.gov In contrast to TGR5, which is primarily coupled to stimulatory G proteins (Gs) that increase cAMP, S1PR2 signaling can involve different G protein families and lead to distinct cellular outcomes, such as cell proliferation through ERK1/2 phosphorylation. nih.gov While taurochenodeoxycholate is a conjugated bile acid, the specific affinity and signaling outcomes of its interaction with S1PR2 compared to other conjugated bile acids require further detailed investigation.

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Activation and Signaling Cascade

Cyclic AMP (cAMP) Pathway Modulation

Modulation of Intracellular Signaling Pathways

Beyond GPCR activation, the this compound can directly or indirectly modulate other critical intracellular signaling pathways that govern cell fate decisions such as survival and apoptosis.

A significant mechanism of action for the this compound is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. physiology.orgphysiology.org This pathway is a central regulator of cell survival, growth, and proliferation. nih.gov Research has demonstrated that unlike its glycine-conjugated counterpart, glycochenodeoxycholic acid (GCDCA), which is pro-apoptotic, taurochenodeoxycholic acid (TCDCA) activates a PI3K-dependent survival cascade. physiology.orgphysiology.orgd-nb.info

This activation was observed in rat hepatoma cells and in intact perfused rat livers. physiology.orgd-nb.info The activation of PI3K leads to the phosphorylation and subsequent activation of its downstream target, protein kinase B (PKB), also known as Akt. physiology.org The phosphorylation of Akt at its Ser-473 residue serves as a reliable indicator of PI3K activity. physiology.org The activation of the PI3K/Akt pathway by taurochenodeoxycholate can block the inherent toxicity of this bile acid and protect cells from apoptosis. physiology.orgphysiology.org Inhibition of PI3K with agents like wortmannin (B1684655) was shown to enhance TCDCA-induced liver injury and apoptosis, confirming the protective role of this pathway. physiology.org

Pathway ComponentRole in TCDCA SignalingResearch FindingsSource(s)
Signal Taurochenodeoxycholate (TCDCA)Activates a pro-survival pathway physiology.orgd-nb.info
Key Enzyme Phosphatidylinositol 3-Kinase (PI3K)Is activated by TCDCA physiology.orgamanote.com
Downstream Effector Protein Kinase B (PKB/Akt)Is phosphorylated (activated) as a result of PI3K activity physiology.org
Cellular Outcome Inhibition of apoptosis; cell survivalTCDCA blocks its own inherent toxicity via this pathway physiology.orgphysiology.org
Inhibitor Effect Wortmannin (PI3K inhibitor)Enhances TCDCA-induced liver injury and apoptosis physiology.org

Protein Kinase C (PKC) Isoform Activation (e.g., PKCζ)

Taurochenodeoxycholic acid (TCDCA) has been shown to activate Protein Kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through phosphorylation. oup.comrug.nl Specifically, tauroursodeoxycholic acid (TUDCA), a related bile acid, selectively induces the translocation of the α-PKC isoenzyme from the cytosol to cellular membranes, a key step in its activation. nih.gov This activation is associated with an increase in diacylglycerol (DAG) mass in hepatocytes. nih.gov The activation of PKC by bile acids like TCDCA is thought to be involved in stimulating cellular exocytosis. nih.gov Some studies suggest that the protective effects of certain bile acids against cholestasis are mediated through the activation of PKC. nih.gov However, the atypical PKC isoforms, such as PKCζ, are insensitive to common activators like Ca2+ and diacylglycerol. synaptogen.com

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38MAPK, JNK)

The this compound is a known activator of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses. The three major MAPK families are p38 MAPK, c-Jun N-terminal kinase (JNK), and the extracellular signal-regulated kinases (ERK1/2). physiology.org In the context of bile acid signaling, TCDCA has been observed to induce the phosphorylation of p38MAPK and JNK. csic.esijbs.com This activation can be part of a broader inflammatory response triggered by bile acids. csic.esijbs.com For instance, in hepatic progenitor cells, the cell death induced by TCDCA is accompanied by the phosphorylation and activation of p38MAPK. csic.esijbs.com The JNK pathway, in particular, is primarily activated by environmental stresses and cytokines. physiology.org

Nuclear Factor-kappaB (NF-κB) Pathway Regulation

The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The this compound has been shown to modulate NF-κB activity. In certain contexts, TCDCA can activate a survival signaling cascade that involves the induction of NF-κB. rug.nl This activation can protect cells, such as hepatocytes, from apoptosis. nih.govresearchgate.net For instance, in intestinal epithelial cells, TCDCA exposure leads to NF-κB activation and increased resistance to apoptosis. nih.govnih.gov This protective effect is mediated, at least in part, by the NF-κB-dependent expression of the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov However, the mechanisms of NF-κB activation by different bile acids can vary. While some bile acids induce the degradation of the NF-κB inhibitor IκBα, leading to NF-κB translocation to the nucleus, TCDCA-induced gene expression can also occur through the phosphorylation of the RelA subunit of NF-κB. physiology.org The activation of NF-κB by bile acids is a key factor in reducing liver injury during cholestasis. nih.gov

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Conjugated bile acids, including taurochenodeoxycholate, have been shown to induce the phosphorylation of STAT3 in hepatocytes. nih.gov This activation of the JAK/STAT3 signaling pathway can lead to an increased expression of the transcription factor RUNX1, which in turn can modulate the expression of chemokines involved in inflammation. nih.gov In hepatic progenitor cells, bile acid-induced cell death is associated with the phosphorylation and activation of STAT3. csic.esijbs.com Furthermore, the activation of the farnesoid X receptor (FXR) by bile acids can promote the metastasis of non-small cell lung cancer by mediating the JAK2/STAT3 signaling pathway. mdpi.com

ER Stress Response Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. An accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which activates the unfolded protein response (UPR). mdpi.combiologists.com The UPR is mediated by three main sensors: PERK, IRE1α, and ATF6. mdpi.combiologists.com Tauroursodeoxycholic acid (TUDCA), a related bile acid, is known to act as a chemical chaperone that can alleviate ER stress by improving protein folding capacity. nih.govresearchgate.net TUDCA has been shown to reduce ER stress and subsequent apoptosis. mdpi.comoncotarget.com It can restore the expression of UPR mediators, leading to reduced cell death and maintained cellular function. mdpi.com While TCDCA itself can contribute to cellular stress, the broader family of bile acids, particularly the hydrophilic ones, can modulate the ER stress response pathways to promote cell survival. mdpi.comnih.gov

Autophagy Induction and Regulation

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It plays a critical role in cellular homeostasis, removing damaged organelles and protein aggregates. Some bile acids, such as deoxycholic acid (DCA), have been shown to induce autophagy. mdpi.com While direct evidence for taurochenodeoxycholate inducing autophagy is less clear, related bile acids like tauroursodeoxycholic acid (TUDCA) have been shown to induce autophagy as a protective mechanism against oxidative stress. mdpi.com TUDCA-mediated autophagy induction can be independent of the mTOR pathway and dependent on the Atg5 protein. mdpi.com The induction of autophagy by bile acids can be a mechanism to overcome resistance to apoptosis in cancer cells. mdpi.com

Membrane Transport Mechanisms

The transport of this compound across cellular membranes is a crucial aspect of its physiological function and is mediated by a variety of transport proteins. As a bile acid, it exists as an anion at physiological pH and therefore requires carrier proteins to cross the lipid bilayers of cells in the enterohepatic circulation. basys2.ca

The uptake of taurocholate, a related bile acid, into hepatocytes from the portal blood is a Na+-dependent process. nih.gov The bile salt export pump (BSEP), an ATP-dependent transporter located on the canalicular membrane of hepatocytes, is primarily responsible for the excretion of monovalent bile acids like taurochenodeoxycholate into the bile. researchgate.netnih.gov Inhibition of BSEP can lead to the accumulation of toxic bile acids within hepatocytes, resulting in cholestatic liver injury. researchgate.net

In addition to BSEP, other transporters such as the multidrug resistance-associated protein 2 (MRP2) are involved in the transport of sulfated and glucuronidated bile acid conjugates. nih.gov Under cholestatic conditions, where the primary efflux pathway is impaired, other transporters like MRP3, MRP4, and the organic solute transporter alpha-beta (OSTα-OSTβ) are upregulated on the basolateral membrane of hepatocytes to facilitate the efflux of bile acids back into the bloodstream as a protective mechanism. nih.govcore.ac.uk In the intestine, bile acids are reabsorbed by apical transporters and then effluxed from the enterocytes into the portal circulation by transporters including MRP3, MRP4, and OSTα-OSTβ. nih.gov

Taurochenodeoxycholate can also inhibit the transport of other bile acids, such as taurocholate, by competing for the same binding sites on transport proteins. nih.gov

Table of Transport Mechanisms for this compound

Transporter Location Function Transport Type
Bile Salt Export Pump (BSEP/ABCB11) Canalicular membrane of hepatocytes Efflux into bile ATP-dependent
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) Canalicular membrane of hepatocytes Efflux of conjugated bile acids ATP-dependent
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) Basolateral membrane of hepatocytes and enterocytes Efflux into blood ATP-dependent
Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) Basolateral membrane of hepatocytes and enterocytes Efflux into blood ATP-dependent
Organic Solute Transporter Alpha-Beta (OSTα-OSTβ) Basolateral membrane of hepatocytes and enterocytes Efflux into blood Facilitated diffusion
Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) Apical membrane of enterocytes Reabsorption from intestine Sodium-dependent

Hepatic Uptake Transporters

The initial step in the hepatic clearance of taurochenodeoxycholate from the sinusoidal blood is its uptake into hepatocytes. This process is primarily mediated by two major families of transporters located on the basolateral membrane of the hepatocyte: the Na+-Taurocholate Cotransporting Polypeptide (NTCP) and the Organic Anion Transporting Polypeptides (OATPs).

The Na+-Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a key transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes. uzh.chnih.govuniprot.org It plays a crucial role in the enterohepatic circulation of bile salts. uniprot.orggenecards.org

Substrate Specificity: NTCP exhibits a broad substrate specificity, transporting various conjugated and some unconjugated bile acids. genecards.org Taurochenodeoxycholate is a recognized substrate for NTCP. uniprot.org The transporter facilitates the uptake of taurochenodeoxycholate from the bloodstream into the liver cells, a process that is dependent on the presence of sodium ions. uniprot.org While NTCP transports a variety of bile acids, cholestatic bile salts like taurochenodeoxycholate can also inhibit the uptake of other bile acids, such as taurocholate. uzh.ch

Regulation: The activity and plasma membrane levels of NTCP are subject to dynamic regulation. For instance, cyclic AMP (cAMP) has been shown to stimulate taurocholate uptake and increase the presence of NTCP at the hepatocyte's plasma membrane. uzh.ch Conversely, high concentrations of cholestatic bile salts, including taurochenodeoxycholate, can inhibit NTCP-mediated uptake and lead to a decrease in the amount of the transporter on the cell surface. uzh.ch The expression of NTCP can also be altered in various liver diseases. It is often downregulated in conditions like progressive familial intrahepatic cholestasis, inflammatory cholestasis, and primary biliary cirrhosis, while it can be upregulated in nonalcoholic steatohepatitis and late-stage obstructive cholestasis. uzh.chnih.gov

Table 1: Substrate and Regulatory Characteristics of NTCP (SLC10A1) for Taurochenodeoxycholate.
FeatureDescriptionReferences
SubstrateTaurochenodeoxycholate is a substrate for NTCP-mediated uptake into hepatocytes. uniprot.org
Transport MechanismSodium-dependent cotransport. uniprot.org
Inhibitory EffectTaurochenodeoxycholate can inhibit the uptake of other bile acids, like taurocholate, via NTCP. uzh.ch
Regulation by cAMPcAMP stimulates NTCP activity and its localization to the plasma membrane. uzh.ch
Regulation by Bile SaltsHigh concentrations of taurochenodeoxycholate can decrease NTCP levels at the plasma membrane. uzh.ch
Disease-related RegulationNTCP expression is altered in various liver diseases, being downregulated in cholestatic conditions and upregulated in others. uzh.chnih.gov

The Organic Anion Transporting Polypeptides (OATPs), members of the SLCO superfamily, are another group of transporters on the basolateral membrane of hepatocytes that mediate the Na+-independent uptake of a wide array of amphipathic organic compounds, including bile acids. solvobiotech.comwjgnet.comnih.gov

Substrate Profiles: Several OATP isoforms are expressed in the liver, with OATP1B1, OATP1B3, and OATP2B1 being the most prominent. wjgnet.com These transporters have overlapping but distinct substrate specificities. ethz.ch

OATP1A2: While primarily expressed in the brain and kidney, OATP1A2 is also found in the liver. ethz.ch Rat Oatp1a1, a homolog of human OATP1A2, has been shown to transport taurochenodeoxycholate. solvobiotech.comnih.gov Studies have demonstrated that taurochenodeoxycholate can inhibit the transport of other substrates by human OATP, indicating it is a substrate. nih.gov

OATP1B1 and OATP1B3: These liver-specific OATPs are crucial for the uptake of many endogenous compounds and drugs. nih.gov Both OATP1B1 and OATP1B3 are known to transport bile acids. wjgnet.comresearchgate.net Their ability to transport a broad range of substrates suggests a role in the hepatic uptake of taurochenodeoxycholate, alongside NTCP. mdpi.com

Table 2: Substrate Profiles of Hepatic OATPs for Taurochenodeoxycholate.
TransporterSubstrate Relationship with TaurochenodeoxycholateKey FindingsReferences
OATP1A2SubstrateRat homolog (Oatp1a1) transports taurochenodeoxycholate. Taurochenodeoxycholate inhibits transport by human OATP. solvobiotech.comnih.govnih.gov
OATP1B1Likely SubstrateKnown to transport a wide range of bile acids, contributing to their hepatic uptake. wjgnet.comresearchgate.netmdpi.com
OATP1B3Likely SubstrateTransports various bile acids and has overlapping substrate specificity with OATP1B1. wjgnet.comresearchgate.netmdpi.com
Na+-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) Substrate Specificity and Regulation

Hepatic Efflux Transporters

Once inside the hepatocyte, taurochenodeoxycholate is transported across the canalicular membrane into the bile or back into the sinusoidal blood via efflux transporters. This is a crucial step for biliary excretion and for preventing intracellular accumulation to toxic levels.

The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family encoded by the ABCB11 gene, is the primary transporter responsible for the ATP-dependent efflux of monovalent bile salts from the hepatocyte into the bile canaliculus. solvobiotech.comnih.gov

Transport Characteristics: BSEP exhibits a high affinity for conjugated bile acids. solvobiotech.com The transport hierarchy for BSEP often places taurochenodeoxycholate as a high-affinity substrate. solvobiotech.comnih.gov Studies have shown the order of affinity to be approximately taurochenodeoxycholate ~ glycodeoxycholate > taurocholate ~ glycocholate. solvobiotech.com The transport of bile salts by BSEP is an active process that requires the energy from ATP hydrolysis. uniprot.org The trafficking of BSEP to the canalicular membrane can be enhanced by taurocholate and cAMP. uniprot.org

The Multidrug Resistance-associated Proteins (MRPs) are another family of ABC transporters involved in the efflux of a wide range of compounds, including conjugated organic anions. nih.govresearchgate.net

Substrate Overlap: There is a considerable overlap in the substrates of different MRP isoforms, and they play a role in the transport of bile acids, particularly sulfated and glucuronidated conjugates. nih.govacs.org

MRP1 (ABCC1): While not typically expressed in healthy adult liver, it can be re-expressed in certain liver diseases. acs.org MRP1 is known to transport DHEAS in a glutathione-dependent manner. zelcerlab.eu

MRP2 (ABCC2): Located on the canalicular membrane, MRP2 transports a variety of organic anions, including bilirubin (B190676) glucuronosides and some bile acid conjugates. nih.govcore.ac.uk It has been shown to transport sulfated conjugates of taurochenodeoxycholate. core.ac.uknih.gov

MRP3 (ABCC3): Found on the basolateral membrane, MRP3 functions as a "spillway" transporter, moving bile acids and other organic anions back into the sinusoidal blood, particularly under cholestatic conditions. core.ac.uk

MRP4 (ABCC4): Also located on the basolateral membrane, MRP4 transports a range of substrates, including cyclic nucleotides and conjugated steroids. nih.gov It has been demonstrated that MRP4 can transport conjugated bile acids, and its activity is inhibited by compounds like taurolithocholate 3-sulfate, suggesting it transports these molecules. zelcerlab.eu

The Organic Solute Transporter alpha/beta (OSTα/β) is a heteromeric, bidirectional transporter located on the basolateral membrane of hepatocytes, as well as intestinal and renal epithelial cells. researchgate.netuef.fi

Bidirectional Transport: OSTα/β is a facilitative transporter, meaning it moves substrates down their concentration gradient without the direct use of ATP. nih.gov Its expression is significantly upregulated in cholestatic liver diseases, where it is thought to play a protective role by facilitating the efflux of bile acids from the hepatocyte back into the sinusoidal blood. uef.finih.gov Kinetic studies have revealed a preferential transport of more hydrophobic and potentially more toxic bile acids by OSTα/β. researchgate.netunc.edu The transport order has been shown to be: taurochenodeoxycholate > glycochenodeoxycholate > taurocholate > glycocholate. researchgate.netnih.govunc.edunih.gov This indicates that OSTα/β plays a significant role in the basolateral efflux of taurochenodeoxycholate, particularly when intracellular concentrations are elevated.

Table 3: Hepatic Efflux Transporters for Taurochenodeoxycholate.
TransporterLocalizationTransport Characteristics for TaurochenodeoxycholateReferences
BSEP (ABCB11)CanalicularHigh-affinity, ATP-dependent primary efflux pump for taurochenodeoxycholate into bile. solvobiotech.comnih.gov
MRP2 (ABCC2)CanalicularTransports sulfated conjugates of taurochenodeoxycholate. core.ac.uknih.gov
MRP3 (ABCC3)BasolateralFunctions as an overflow transporter for bile acids back into the blood during cholestasis. core.ac.uk
MRP4 (ABCC4)BasolateralTransports conjugated bile acids; its role in taurochenodeoxycholate transport is suggested by inhibition studies. nih.govzelcerlab.eu
OSTα/βBasolateralBidirectional, facilitative transporter with a high preference for taurochenodeoxycholate efflux back into the blood, especially during cholestasis. researchgate.netnih.govunc.edunih.gov
Multidrug Resistance-associated Proteins (MRPs/ABCC family) Substrate Overlap (e.g., MRP1, MRP2, MRP3, MRP4)

Renal and Other Extrahepatic Transporters

Beyond the intestine, the this compound is also subject to transport in the kidneys and other extrahepatic tissues. The kidneys play a role in salvaging bile acids that escape hepatic extraction and enter the systemic circulation. Active uptake of bile acids from the renal proximal tubules is mediated by an Na+-gradient driven transporter located on the apical membrane, which is believed to be the same gene product as the ileal ASBT. physiology.org This renal ASBT helps to conserve the bile acid pool. physiology.org

In addition to ASBT, other transporters are involved in the renal handling of organic anions like taurochenodeoxycholate. The organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) are expressed in the kidney and mediate the transport of a wide range of substrates. nih.gov Specifically, OAT3 is considered to play a central role in the movement of bile acids through the "intestinal-liver-kidney" axis. nih.gov In the rat kidney, the multispecific Oatp1 and Oat-K2 are also located at the apical membrane of tubular cells. biologists.com The multidrug resistance protein 2 (MRP2) can pump out divalent conjugated bile salts from renal tubular cells. biologists.com

Human MRP1 and rat Mrp1 and Mrp3 can export di-anionic bile salts, including sulfated taurochenodeoxycholate. biologists.com The human liver also expresses several OATPs, such as OATP-A, OATP-C, and OATP8, which are involved in the Na+-independent uptake of bile acids and other organic anions. biologists.comnih.gov OATP1B1 and OATP1B3 are major hepatic uptake transporters for conjugated bile acids in humans. nih.govnih.gov

TransporterLocationFunctionSubstrate(s) including Taurochenodeoxycholate
ASBT (SLC10A2) Apical membrane of ileal enterocytes, renal proximal tubulesSodium-dependent uptake of bile acidsTaurochenodeoxycholate, other conjugated and unconjugated bile acids mdpi.combiologists.comphysiology.org
Oatp3 Apical membrane of rat jejunal enterocytesNa+-independent bile acid absorptionTaurochenodeoxycholate, with higher affinity for glycine-conjugated bile acids physiology.org
OSTα-OSTβ Basolateral membrane of enterocytesEfflux of bile acids into portal circulationBile acids mdpi.com
MRP3 Basolateral membrane of enterocytes and hepatocytesEfflux of bile acidsGlycocholate, potentially other bile acids nih.govbiologists.com
OAT3 KidneyTransport of organic anions, including bile acidsBile acids nih.gov
Oatp1 Apical membrane of rat renal tubular cellsUptake of organic anionsTaurochenodeoxycholate, tauroursodeoxycholate biologists.comphysiology.org
MRP2 Apical membrane of renal tubular cells, hepatocytesEfflux of divalent conjugated bile saltsSulfated taurochenodeoxycholate biologists.commdpi.com
OATP1B1/1B3 Basolateral membrane of hepatocytesNa+-independent uptake of bile acidsTaurochenodeoxycholate, other conjugated bile acids nih.govnih.gov

Gene Expression and Transcriptional Regulation

Regulation of Bile Acid Synthesis Enzymes (e.g., CYP7A1)

Taurochenodeoxycholate, as a bile acid, plays a crucial role in the negative feedback regulation of its own synthesis. The primary rate-limiting enzyme in the classical pathway of bile acid synthesis is cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene. nih.govresearchgate.net The expression of CYP7A1 is tightly controlled by bile acids.

This regulation is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. nih.govresearchgate.net Upon activation by bile acids like taurochenodeoxycholate, FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. researchgate.netnih.gov SHP then inhibits the activity of liver receptor homolog-1 (LRH-1), a nuclear receptor essential for the transcription of CYP7A1. researchgate.netnih.gov This FXR/SHP-dependent pathway is a major mechanism for the feedback inhibition of bile acid synthesis.

Another FXR-dependent pathway involves the induction of fibroblast growth factor 19 (FGF19) in the intestine (FGF15 in mice). nih.gov FGF19 is released into the portal circulation and acts on the fibroblast growth factor receptor 4 (FGFR4) on hepatocytes to suppress CYP7A1 expression. nih.gov There is also evidence for FXR/SHP-independent mechanisms in CYP7A1 repression, potentially involving inflammatory cytokines. researchgate.net

Regulatory FactorMechanismEffect on CYP7A1 Expression
FXR (Farnesoid X Receptor) Activated by bile acids, induces SHP and FGF19.Indirectly represses
SHP (Small Heterodimer Partner) Induced by FXR, inhibits LRH-1.Represses researchgate.netnih.gov
LRH-1 (Liver Receptor Homolog-1) Essential for basal transcription of CYP7A1.Activates researchgate.netnih.gov
FGF19 (Fibroblast Growth Factor 19) Induced by intestinal FXR, signals through FGFR4 in the liver.Represses nih.gov

Modulation of Genes Involved in Lipid and Glucose Metabolism

Bile acids, including taurochenodeoxycholate, are increasingly recognized as signaling molecules that modulate the expression of genes involved in lipid and glucose metabolism. hmdb.camdpi.com These effects are mediated through both FXR-dependent and independent pathways.

In lipid metabolism, FXR activation by bile acids can lead to a decrease in serum triglycerides by reducing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes. mdpi.com FXR can also influence cholesterol metabolism by regulating genes involved in cholesterol transport. kjg.or.kr

Regarding glucose metabolism, bile acids can influence hepatic gluconeogenesis and glycogen (B147801) synthesis. wjgnet.comnih.gov FXR activation has been shown to both upregulate and downregulate the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, in different contexts. wjgnet.comresearchgate.net Some studies suggest that FXR activation can reduce gluconeogenesis and increase glycogen synthesis, thereby lowering blood glucose levels. wjgnet.com Furthermore, FXR activation can enhance glucose-stimulated insulin (B600854) secretion by inducing the expression of krueppel-like factor 11 (KLF11) and promoting the translocation of glucose transporter 2 (GLUT2) in pancreatic β-cells. nih.gov

Influence on Inflammatory Gene Expression

Taurochenodeoxycholate and other bile acids can modulate the expression of inflammatory genes, a process with significant implications for intestinal and hepatic health. The effects can be both pro-inflammatory and anti-inflammatory depending on the context and the specific bile acid.

Studies have shown that bile acids can induce the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in colonic epithelial cells. physiology.org Interestingly, the signaling pathways utilized can differ between bile acids. For instance, deoxycholic acid (DCA) appears to induce IL-8 primarily through the degradation of IκBα and nuclear translocation of RelA (p65), a subunit of NF-κB. In contrast, taurodeoxycholic acid (TDCA) seems to induce IL-8 mainly through the phosphorylation of RelA. physiology.org

Conversely, bile acids can also exert anti-inflammatory effects. Taurochenodeoxycholic acid has been shown to inhibit the activation of the transcription factor activator protein-1 (AP-1), which plays a role in inflammation, by stimulating the glucocorticoid receptor (GR). mdpi.com The activation of FXR by bile acids can also lead to anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov In immune cells like macrophages, activation of the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) can suppress the expression of pro-inflammatory cytokines. mdpi.com

Physiological and Pathophysiological Roles of Taurochenodeoxycholate Anion Mechanistic Focus

Role in Hepatic Physiology and Bile Formation

The liver is the primary site of synthesis and action for the taurochenodeoxycholate anion, where it is integral to the formation of bile and the maintenance of hepatocyte health.

The active secretion of bile salts, including taurochenodeoxycholate, from hepatocytes into the canaliculi is the principal driving force for generating bile flow. physiology.orgnih.gov This process is an osmotic one, where the transport of bile salts creates a gradient that promotes the movement of water and other molecules into the bile. nih.gov Taurochenodeoxycholate is one of the major bile salts in humans, alongside glycocholic acid, taurocholic acid, and glycochenodeoxycholic acid. wikipedia.org

The transport of taurochenodeoxycholate across the canalicular membrane of the hepatocyte is an active process mediated by ATP-dependent transporters, primarily the Bile Salt Export Pump (BSEP). physiology.orgresearchgate.net Research has shown that the maximal velocity (Vmax) of transport by BSEP is highest for taurochenodeoxycholate compared to other bile salts like taurocholate and tauroursodeoxycholate, indicating its significant contribution to bile formation. physiology.org

Bile SaltBSEP Transport Affinity (Km in µM)
Taurochenodeoxycholate2.0
Taurocholate2.1
Tauroursodeoxycholate5.6
Data sourced from studies on isolated canalicular liver plasma membranes and BSEP-expressing Sf9 cell vesicles. physiology.orgphysiology.org

Taurochenodeoxycholate, as a hydrophobic bile acid, can induce cellular stress responses in hepatocytes. wjgnet.comnih.gov At elevated concentrations, it can trigger hepatocyte shrinkage through a mechanism dependent on NADPH oxidase. wjgnet.comnih.gov This cellular shrinkage is a signal that can lead to the retrieval of key transport proteins from the canalicular membrane, thereby impairing bile formation. wjgnet.comnih.gov

Furthermore, pro-apoptotic bile salts, including taurochenodeoxycholate, can induce oxidative stress and activate signaling cascades that lead to programmed cell death (apoptosis). nih.gov This process involves the activation of the epidermal growth factor receptor (EGF-R) and subsequent phosphorylation of the CD95 (Fas) death receptor, leading to the formation of the death-inducing signaling complex (DISC). nih.gov However, with taurochenodeoxycholate, the final step of DISC formation appears to require the inhibition of phosphatidylinositol 3-kinase. nih.gov

Cholestasis, a condition characterized by reduced bile flow, leads to the intrahepatic accumulation of bile acids, including taurochenodeoxycholate. portlandpress.comscienceopen.comuzh.ch This accumulation is a key factor in the liver injury observed in cholestatic diseases. portlandpress.comuzh.ch Chenodeoxycholic acid and its conjugates, such as taurochenodeoxycholate, are among the endogenous bile acids that increase most significantly in chronic cholestatic conditions. portlandpress.com

At the molecular level, elevated taurochenodeoxycholate levels contribute to cholestatic liver injury through several mechanisms:

Transporter Dysregulation: High concentrations of hydrophobic bile acids can lead to the retrieval of the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-associated Protein 2 (MRP2) from the canalicular membrane, which further exacerbates cholestasis by impairing bile acid secretion. wjgnet.comnih.gov Taurochenodeoxycholate has been shown to induce the retrieval of the Na+-taurocholate cotransporting polypeptide (NTCP) from the hepatocyte's basolateral membrane, a process mediated by protein kinase Cα (cPKCα), thus reducing bile acid uptake from the blood. scienceopen.com

Induction of Apoptosis and Necrosis: Depending on the severity of cholestasis, the accumulation of cytotoxic bile acids like taurochenodeoxycholate can induce either hepatocyte apoptosis (programmed cell death) or necrosis (uncontrolled cell death). portlandpress.com

Mitochondrial Dysfunction: The detergent properties of retained bile salts can cause damage to mitochondria, leading to cytotoxicity. uzh.ch

Inflammation: The accumulation of bile acids can trigger inflammatory responses within the liver. scienceopen.com

TransporterEffect of Elevated TaurochenodeoxycholateMolecular Mediator
NTCPRetrieval from basolateral membranecPKCα
BSEPRetrieval from canalicular membraneHepatocyte shrinkage
MRP2Retrieval from canalicular membraneHepatocyte shrinkage, cPKCε
This table summarizes the molecular interplay of taurochenodeoxycholate with key hepatic transporters in cholestatic conditions. wjgnet.comnih.govscienceopen.com

Hepatocyte Homeostasis and Stress Response Mechanisms

Regulation of Metabolic Homeostasis

Beyond its role in digestion and hepatic function, the this compound acts as a signaling molecule in the regulation of lipid and glucose metabolism.

Bile acids, including taurochenodeoxycholate, are crucial regulators of lipid homeostasis. nih.govhmdb.ca They are involved in the intestinal absorption of dietary fats and fat-soluble vitamins. hmdb.cabiologists.com The unique detergent properties of bile acids are essential for these processes. hmdb.ca

The influence of bile acids on lipid metabolism is largely mediated through the activation of the farnesoid X receptor (FXR), a nuclear hormone receptor. nih.govnih.gov Activation of FXR by bile acids initiates a cascade of events that modulate the expression of genes involved in lipid metabolism. nih.gov This includes the regulation of proteins involved in cholesterol catabolism, transport, and triglyceride metabolism. nih.gov For instance, the FXR-SHP pathway influences the expression of sterol regulatory element-binding protein 1c, a key player in lipogenesis. nih.gov

There is growing evidence for the role of bile acids in modulating glucose homeostasis. wjgnet.comnih.gov This link was first observed in patients with type 2 diabetes treated with bile acid sequestrants, who showed improved glycemic control. nih.gov

Bile acids can influence glucose metabolism through several mechanisms:

FXR and TGR5 Signaling: Bile acids can activate both the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor TGR5, which in turn regulate genes involved in glucose metabolism. nih.govweizmann.ac.il In the liver, activation of FXR can suppress the expression of genes involved in gluconeogenesis, the process of producing glucose. nih.gov In the intestine, activation of TGR5 by bile acids can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves insulin sensitivity. nih.gov

Cellular Hydration State: Hydrophobic bile acids like taurochenodeoxycholate can induce hepatocyte shrinkage, while hydrophilic bile acids can cause cell swelling. wjgnet.com These changes in cell volume can rapidly affect carbohydrate metabolism, influencing processes like glycogen (B147801) synthesis and glycolysis. wjgnet.com

Cholesterol Catabolism and Excretion

Taurochenodeoxycholate (TCDCA) is a primary conjugated bile acid formed in the liver through the conjugation of chenodeoxycholic acid (CDCA) with the amino acid taurine (B1682933). basys2.cadrugbank.com This process is a key component of the catabolism of cholesterol, making bile acid synthesis the primary pathway for cholesterol excretion from the body. basys2.cacontaminantdb.caresearchgate.net Bile acids are amphipathic molecules that act as physiological detergents, facilitating the intestinal absorption, transport, and excretion of dietary fats and sterols. basys2.cacontaminantdb.ca

The regulation of cholesterol homeostasis is intricately linked to bile acid signaling, primarily through the farnesoid X receptor (FXR), a nuclear receptor that functions as the body's main bile acid sensor. nih.govmdpi.com CDCA, the precursor to TCDCA, is a natural ligand and activator of FXR. researchgate.netmdpi.com Activation of FXR in the liver and intestine triggers a negative feedback loop that controls bile acid synthesis. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govnih.gov

Mechanistically, FXR activation has been shown to increase reverse cholesterol transport (RCT), the process of moving cholesterol from peripheral tissues back to the liver for excretion. nih.gov Studies using the FXR agonist obeticholic acid demonstrated that this effect is not due to increased biliary cholesterol secretion but rather to the inhibition of intestinal cholesterol absorption. nih.gov This inhibition is achieved by an FXR-dependent modulation of the bile acid pool's size and composition, specifically by increasing the proportion of muricholic acids and decreasing taurocholic acid, which makes the bile acid pool more hydrophilic. nih.govresearchgate.net This altered bile acid environment then stimulates the robust secretion of cholesterol into the intestinal lumen via the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. researchgate.net

Gastrointestinal Tract Interactions

Gut Microbiome Composition and Metabolic Activity Modulation

A dynamic, bidirectional relationship exists between bile acids like TCDCA and the gut microbiome. nih.govnih.gov Bile acids can shape the composition and metabolic function of the intestinal microbiota, while the microbiota, in turn, modifies the bile acid pool, impacting host metabolism. nih.govmdpi.com

Dietary supplementation with primary bile salts, including sodium taurochenodeoxycholate (TCDCAS), has been shown to influence gut microbial communities. In a study on grass carp, primary bile salt supplementation tended to increase microbial diversity. nih.gov Specifically, two obesity-associated bacterial families, Lachnospiraceae and Ruminococcaceae, were found to be positively correlated with biliary TCDCA levels. nih.gov Conversely, the gut microbiota possesses enzymes, such as bile salt hydrolase (BSH), that deconjugate conjugated bile acids like TCDCA back to their unconjugated form (CDCA) and taurine. nih.govplos.org Further microbial enzymatic activity, such as 7α-dehydroxylation, converts primary bile acids into secondary bile acids. mdpi.com This metabolic activity by intestinal flora, including species from the Bacteroidetes, Firmicutes, and Actinobacteria phyla, significantly increases the diversity of the bile acid pool. nih.gov

Alterations in the gut microbiome can lead to significant shifts in the bile acid profile, which is associated with various metabolic conditions. nih.govopenbiome.org For instance, in patients with slow transit constipation, abnormal bile acid metabolism, including altered levels of TCDCA, was linked to disruptions in the gut microbiota. nih.gov Similarly, in inflammatory bowel disease (IBD), gut metabolomes are characterized by changes including increased TCDCA, alongside reduced secondary bile acids. mdpi.com

Gut Barrier Integrity and Signaling Mechanisms

The interaction of TCDCA with the intestinal barrier is complex, with research indicating both potentially detrimental and protective roles depending on the context and signaling pathways involved. The intestinal barrier's integrity relies on tight junction proteins, and bile acids are known to be involved in their regulation. nih.govmdpi.comencyclopedia.pub

One study using a mouse model found that oral administration of TCDCA led to a significant decrease in the gene expression of the tight junction proteins zonula occludens-1 (ZO-1), occludin, and claudin-1 in the jejunum. nih.gov This suggests that under certain conditions, TCDCA can compromise the physical integrity of the intestinal barrier.

Conversely, bile acids can also reinforce barrier function through signaling receptors. The Takeda G-protein-coupled receptor 5 (TGR5) is a key membrane receptor for bile acids, including TCDCA. nih.govwiley.com Activation of TGR5 in the intestine has been shown to protect intestinal barrier function. nih.govfrontiersin.org In Caco-2 cells, a model for the intestinal epithelium, activation of TGR5 enhanced cell barrier function and increased the expression of tight junction proteins. frontiersin.org This suggests that the ultimate effect of TCDCA on gut barrier integrity may depend on the balance of its direct effects on tight junction protein expression and its signaling actions through receptors like TGR5.

Intestinal Cell Proliferation and Differentiation Mechanisms

TCDCA has been shown to exert significant effects on the fundamental processes of intestinal cell proliferation and apoptosis, which are crucial for maintaining epithelial homeostasis. Research indicates that TCDCA can act as an inhibitor of cell growth and an inducer of programmed cell death in intestinal epithelial cells.

A study in both mice and a normal porcine intestinal epithelial cell line (IPEC-J2) demonstrated that TCDCA inhibits intestinal epithelial cell proliferation. nih.gov In mice, oral TCDCA administration reduced the villus height of the intestinal epithelium and inhibited the expression of the proliferation marker Ki-67 in intestinal crypts. nih.gov In vitro, TCDCA was found to decrease the expression of proliferation markers Ki-67 and Proliferating Cell Nuclear Antigen (PCNA). nih.gov The same study revealed that TCDCA induces apoptosis, as evidenced by increased expression of caspase-9. nih.gov Notably, this pro-apoptotic and anti-proliferative effect was found to be independent of the farnesoid X receptor (FXR), suggesting a mechanism that functions via the direct activation of the caspase cascade. nih.gov

While TCDCA itself has been identified as an inhibitor of proliferation, other closely related bile acids may have opposing effects. For example, deoxycholyltaurine (taurodeoxycholate) has been found to stimulate colon cancer cell proliferation and protect against apoptosis by activating the Epidermal Growth Factor Receptor (EGFR) and downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. oup.comnih.gov This highlights the specific and sometimes contrasting biological activities of different bile acid species.

Immune and Inflammatory Response Modulation

Direct Effects on Immune Cell Signaling

This compound plays a multifaceted role in modulating immune responses, directly influencing the signaling pathways in key immune cells such as macrophages and dendritic cells (DCs). nih.govnih.gov Its effects can be either pro-inflammatory or anti-inflammatory, depending on the cellular context and the receptors engaged.

In the context of cholestatic liver injury, hydrophobic bile acids like TCDCA can act as damage-associated molecular patterns (DAMPs). nih.gov In cultured hepatic macrophages, TCDCA has been shown to induce inflammasome activation and the subsequent production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This pro-inflammatory signaling can be counter-regulated by the activation of the farnesoid X receptor (FXR), as synthetic FXR agonists were found to repress TCDCA-induced cytokine production by these macrophages. nih.gov

Conversely, TCDCA can also exert anti-inflammatory effects, particularly through the TGR5 receptor. wiley.com Activation of TGR5 by TCDCA can modulate inflammation through a cyclic AMP (cAMP)-protein kinase A (PKA)-CREB signaling pathway. wiley.com This pathway has been shown to reduce inflammatory cytokines such as IL-1β, IL-6, and TNF-α. wiley.com

The influence of bile acids extends to dendritic cells (DCs), which are critical antigen-presenting cells that orchestrate adaptive immunity. nih.govnih.gov Bile acids can direct monocyte differentiation towards a DC phenotype that produces lower levels of the key Th1-polarizing cytokine IL-12. nih.gov This effect is mediated through the TGR5-cAMP pathway and results in DCs that are less capable of promoting strong inflammatory responses. wiley.comnih.gov Specifically, activating TGR5 on DCs inhibits the NF-κB pathway, leading to reduced secretion of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p70, TNF-α) and decreased expression of co-stimulatory molecules required for T-cell activation. wiley.comnih.gov

Data Tables

Table 1: Research Findings on Taurochenodeoxycholate (TCDCA) and Gastrointestinal Interactions This table is interactive. Click on the headers to sort the data.

Area of Interaction Model System Key Finding Primary Mechanism Citation
Cholesterol Excretion Mice FXR activation alters bile acid composition, inhibiting intestinal cholesterol absorption and increasing reverse cholesterol transport. FXR signaling, modulation of bile acid pool hydrophilicity, ABCG5/G8 transporters nih.govresearchgate.net
Gut Microbiome Grass Carp TCDCA levels positively correlate with the abundance of Lachnospiraceae and Ruminococcaceae. Modulation of microbial community composition nih.gov
Gut Barrier Integrity Mice, Porcine Cells (IPEC-J2) TCDCA administration decreased the expression of tight junction proteins (ZO-1, occludin, claudin-1). Direct effect on tight junction protein expression nih.gov
Gut Barrier Integrity Human Cells (Caco-2) TGR5 activation by bile acids enhances barrier function and upregulates tight junction proteins. TGR5 signaling frontiersin.org
Intestinal Cell Proliferation Mice, Porcine Cells (IPEC-J2) TCDCA inhibits intestinal epithelial cell proliferation and reduces expression of Ki-67 and PCNA. FXR-independent nih.gov
Intestinal Cell Apoptosis Mice, Porcine Cells (IPEC-J2) TCDCA induces apoptosis in intestinal epithelial cells. Activation of the caspase system (caspase-9) nih.gov

Table 2: Research Findings on Taurochenodeoxycholate (TCDCA) and Immune Modulation This table is interactive. Click on the headers to sort the data.

Immune Cell Type Model System Key Finding Primary Mechanism Citation
Hepatic Macrophages Mouse Cells TCDCA acts as a DAMP, inducing inflammasome activation and production of IL-1β and TNF-α. Direct pro-inflammatory signaling (DAMP) nih.gov
Macrophages Cell Culture TGR5 activation by bile acids inhibits TNF-α production. TGR5-cAMP pathway, inhibition of NF-κB wiley.com
Dendritic Cells (DCs) Human Monocytes Bile acids promote differentiation into IL-12 hypo-producing DCs. TGR5-cAMP pathway nih.gov
Dendritic Cells (DCs) Cell Culture TGR5 activation inhibits secretion of IL-1β, IL-6, IL-12p70, TNF-α and expression of co-stimulatory molecules. TGR5-cAMP-PKA pathway, inhibition of NF-κB wiley.com

Anti-inflammatory and Immunomodulatory Pathways

The taurochenodeoxycholate (TCDCA) anion, a primary conjugated bile acid, demonstrates significant anti-inflammatory and immunomodulatory capabilities through various molecular pathways. nih.gov Research has highlighted its functional similarities to glucocorticoids, revealing that TCDCA can activate the glucocorticoid receptor (GR) in a concentration-dependent manner. nih.gov This activation is a key mechanism, as the ligand-activated GR can translocate to the nucleus and repress the activity of pro-inflammatory transcription factors like activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), which are central to inflammatory gene transcription. nih.gov

Experimental evidence shows that TCDCA can reverse the elevated expression of c-Fos and phosphorylated c-Jun, components of the AP-1 complex, which are typically induced by pro-inflammatory stimuli like interleukin-1β (IL-1β). nih.gov This suggests that TCDCA interferes with the AP-1 signaling cascade. nih.gov However, the inhibition of c-Jun phosphorylation by TCDCA is not completely blocked by a GR inhibitor, indicating that TCDCA's anti-inflammatory actions are not solely dependent on GR and involve multiple pathways. nih.gov

Beyond the GR-mediated pathway, other bile acid receptors are implicated. While TGR5 activation is known to inhibit NF-κB, it does not appear to affect AP-1 activation. nih.gov Conversely, activation of the farnesoid X receptor (FXR) can suppress AP-1 transcriptional activity by inducing the suppressor of cytokine signaling 3 (SOCS3). nih.gov This suggests a complex interplay of receptor-mediated signaling in the immunomodulatory effects of TCDCA.

Studies on the related compound, taurodeoxycholate (B1243834) (TDCA), in sepsis models have shown it can decrease pro-inflammatory cytokines and increase the population of granulocytic myeloid-derived suppressor cells (MDSCs). frontiersin.org These specialized cells are potent suppressors of T-cell proliferation and help resolve systemic inflammation. frontiersin.org Proteogenomic analysis indicates that TDCA modulates the immune proteome of these cells, increasing the expression of anti-inflammatory molecules while decreasing pro-inflammatory ones. frontiersin.org Although this research focuses on TDCA, the shared structural and functional properties among conjugated bile acids suggest potential analogous mechanisms for TCDCA.

Furthermore, the broader family of taurine-conjugated bile acids, such as tauroursodeoxycholic acid (TUDCA), is known to inhibit the NF-κB pathway in glial cells and modulate the TGF-β pathway, which plays a role in resolving inflammation. nih.govnih.gov TUDCA has been shown to inhibit the expression of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β. nih.gov

Table 1: Mechanistic Insights into Anti-inflammatory and Immunomodulatory Actions of Taurochenodeoxycholate and Related Bile Acids

MoleculePathway/MechanismEffectFinding Source
Taurochenodeoxycholate (TCDCA) Glucocorticoid Receptor (GR) ActivationRepresses pro-inflammatory transcription factors (AP-1, NF-κB). nih.gov
Taurochenodeoxycholate (TCDCA) AP-1 SignalingReverses IL-1β-induced expression of c-Fos and p-c-Jun. nih.gov
Taurochenodeoxycholate (TCDCA) Farnesoid X Receptor (FXR) ActivationPotential suppression of AP-1 activity via SOCS3 induction. nih.gov
Taurodeoxycholate (TDCA) Myeloid-Derived Suppressor Cells (MDSCs)Increases the number of MDSCs, which suppress T-cell proliferation. frontiersin.org
Tauroursodeoxycholic acid (TUDCA) NF-κB PathwayInhibits activation in astrocytes and microglia, reducing iNOS. nih.gov
Tauroursodeoxycholic acid (TUDCA) TGF-β PathwayIncreases activation, promoting resolution of inflammation. nih.gov

Extrahepatic Physiological Functions (Mechanistic)

Bile acids, including the this compound, are increasingly recognized for their roles beyond digestion, particularly in modulating the central nervous system (CNS). nih.govresearchgate.net These molecules can cross the blood-brain barrier (BBB) to exert direct effects within the brain. nih.govresearchgate.netfrontiersin.org The transport of conjugated bile acids like TCDCA across the BBB is facilitated by specific transporters, including the apical sodium-dependent bile acid transporter (ASBT) and organic anion-transporting polypeptides (OATPs). frontiersin.org

Once in the CNS, bile acids can act as signaling molecules, interacting with various receptors to modulate neuronal function. nih.gov While high concentrations of some bile acids can be disruptive to the BBB's lipid layers, physiologically relevant concentrations are thought to subtly modify its permeability and influence neural signaling. nih.govresearchgate.net

The neuromodulatory effects of bile acids are mediated through several mechanisms. They can activate dedicated membrane and nuclear receptors, such as TGR5 and FXR, which are expressed in the brain. nih.govmdpi.com TGR5 activation, for example, has been linked to anti-inflammatory and neuroprotective effects within the CNS, often involving the inhibition of the pro-inflammatory NF-κB pathway in microglia. frontiersin.orgmdpi.com

Communication between the periphery and the CNS is a key aspect of bile acid signaling. The gut-liver-brain axis allows for indirect neuromodulation. respubjournals.comresearchgate.net For instance, bile acids in the gut can stimulate the production of fibroblast growth factor 15/19 (FGF15/19) via FXR activation in enterocytes. respubjournals.comresearchgate.net FGF15/19 can then enter systemic circulation, cross the BBB, and interact with its own receptors in the brain to influence metabolism and neuronal function. respubjournals.comresearchgate.net Similarly, TGR5 activation in intestinal L-cells triggers the release of glucagon-like peptide-1 (GLP-1), which can signal to the brain via the vagus nerve to exert effects on energy homeostasis and potentially mood. respubjournals.comresearchgate.net

The taurine conjugate of a related bile acid, TUDCA, has been extensively studied for its neuroprotective properties, which are attributed to the attenuation of neuroinflammation, apoptosis, and endoplasmic reticulum (ER) stress. researchgate.net These findings underscore the therapeutic potential of targeting bile acid signaling pathways in neurological disorders.

Table 2: this compound and its Interactions with the Central Nervous System

Interaction TypeMechanismKey Molecules/ReceptorsPotential OutcomeFinding Source
Direct CNS Entry Active Transport across BBBOATPs, ASBTTCDCA gains access to the CNS parenchyma. frontiersin.org
Direct Neuromodulation Receptor ActivationTGR5, FXRAnti-inflammatory effects, neuronal protection. nih.govmdpi.com
Indirect Neuromodulation Gut-Brain Axis (FXR)FGF15/19Regulation of central metabolism and neuronal function. respubjournals.comresearchgate.net
Indirect Neuromodulation Gut-Brain Axis (TGR5)GLP-1, Vagus NerveInfluence on energy homeostasis. respubjournals.comresearchgate.net

The this compound has significant, direct effects on renal physiology, primarily through its interaction with kidney transporters. A key finding is its role in modulating the expression of the organic anion transporter 2 (OAT2). nih.gov In the context of the transition from acute kidney injury (AKI) to chronic kidney disease (CKD), metabolomic studies have identified a gradual increase in TCDCA levels. nih.gov This elevation in TCDCA is not benign; it actively suppresses the expression of renal OAT2. nih.gov

The mechanism for this suppression is the activation of the farnesoid X receptor (FXR). nih.gov TCDCA activates FXR in a concentration-dependent manner, which in turn leads to the downregulation of OAT2 at both the mRNA and protein levels. nih.gov The functional consequence of this is a reduced capacity of the kidney to handle OAT2 substrates, leading to increased plasma exposure of these substances. nih.gov This effect can be reversed by using an FXR inhibitor or by knocking down FXR, confirming the centrality of this pathway. nih.gov

The kidney is equipped with a range of transporters to manage the reclamation and excretion of substances, including bile acids that escape hepatic uptake and enter systemic circulation. physiology.orgmdpi.com The sodium-dependent bile acid transporter (ASBT), identical to the one in the ileum, is present in the apical membrane of renal proximal tubules and serves to actively reabsorb filtered bile acids, thus conserving the body's bile acid pool. physiology.org The substrate specificity of this renal transporter is narrow, primarily focused on bile acids. physiology.org

Other organic anion transporters like OAT1, OAT3, and OAT4 are also crucial for renal function, mediating the transport of a wide array of organic anions. mdpi.com The expression and function of these transporters can be altered in disease states, and as shown with TCDCA and OAT2, bile acids can be significant regulatory factors in this process. nih.gov

Table 3: Impact of this compound on Renal Transporters

TransporterEffect of TCDCAMediating ReceptorFunctional ConsequenceFinding Source
Organic Anion Transporter 2 (OAT2) Decreased mRNA and protein expression.Farnesoid X Receptor (FXR)Reduced renal clearance and increased plasma levels of OAT2 substrates. nih.gov
Apical Sodium-dependent Bile Acid Transporter (ASBT) TCDCA is a substrate for this transporter.N/AActive reabsorption of TCDCA from the glomerular filtrate. physiology.org

The this compound plays a dual and context-dependent role in the regulation of cellular life and death, influencing both pro-survival and pro-apoptotic pathways.

On one hand, TCDCA can promote cell survival. Research has shown that it can activate the phosphatidylinositol 3-kinase (PI3K)-dependent survival signaling cascade. nih.gov This pathway is a major contributor to protecting cells from apoptosis. nih.govrug.nl Activation of PI3K leads to the activation of downstream effectors like the protein kinase Akt, which in turn can inhibit pro-apoptotic factors and promote the transcription of survival genes. rug.nlcaister.com The protective effects of related taurine-conjugated bile acids like TUDCA are well-documented and involve the activation of the PI3K/Akt and MAPK/ERK pathways, which are known to suppress apoptosis. rug.nlconicet.gov.ar These survival signals can inhibit apoptosis at a pre-mitochondrial level by preventing the translocation of pro-apoptotic proteins like Bax to the mitochondria and inhibiting the release of cytochrome c. caister.comsemanticscholar.org

On the other hand, under different cellular conditions, TCDCA can induce apoptosis. For example, in macrophages, TCDCA has been shown to trigger apoptosis through the activation of a caspase cascade. selleck.co.jp This process appears to be mediated by the PKC/JNK signaling pathway. selleck.co.jp The activation of stress-activated protein kinases like JNK is often associated with the induction of apoptosis. nih.gov

The decision between cell survival and apoptosis is often governed by a delicate balance of signals. Toxic bile acids can induce apoptosis by activating death receptors on the cell surface or by directly targeting mitochondria, leading to membrane permeabilization and the release of apoptogenic factors. nih.gov Protective bile acids like TUDCA (and likely TCDCA in certain contexts) can counteract these effects by stabilizing mitochondrial membranes, inhibiting caspase activation, and activating robust pro-survival signaling pathways. nih.govconicet.gov.arexplorationpub.com This intricate modulation of life and death signals highlights the critical role of TCDCA in cellular homeostasis.

Table 4: Dichotomous Roles of this compound in Cell Fate

Cellular ProcessMediating Pathway/MechanismEffectFinding Source
Cellular Survival PI3K/Akt Signaling CascadeActivation of pro-survival signals; inhibition of pro-apoptotic factors. nih.govrug.nl
Cellular Survival MAPK/ERK PathwayActivation of cytoprotective signals. rug.nlconicet.gov.ar
Cellular Survival Mitochondrial StabilizationInhibition of Bax translocation and cytochrome c release. caister.comsemanticscholar.org
Apoptosis (in Macrophages) PKC/JNK Signaling PathwayActivation of caspase cascade leading to programmed cell death. selleck.co.jp

Analytical Methodologies and Experimental Models in Taurochenodeoxycholate Anion Research

Quantitative Analysis in Biological Matrices

Accurate quantification of taurochenodeoxycholate in biological fluids and tissues, such as plasma, serum, bile, and feces, is fundamental to understanding its role in physiology and pathology. nih.gov Various analytical platforms have been developed, each with distinct advantages and challenges.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids, including taurochenodeoxycholate. nih.govfrontiersin.orgresearchgate.net This technique offers high selectivity and reproducibility, allowing for the simultaneous measurement of multiple bile acid species in a single analytical run. nih.govshimadzu.com

The methodology typically involves sample preparation to remove interfering substances, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation with a solvent like acetonitrile (B52724), followed by solid-phase extraction (SPE) for cleanup. restek.com Chromatographic separation is commonly achieved using reversed-phase C18 columns with a gradient elution of a mobile phase consisting of an aqueous component (often with formic acid and ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727). nih.govxzmvc.net.cn

Detection by mass spectrometry is highly sensitive, with electrospray ionization (ESI) in the negative ion mode being the most common approach for bile acids. nih.gov Quantification is performed using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition for taurochenodeoxycholate. The use of stable isotope-labeled internal standards, such as deuterated taurochenodeoxycholate, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in instrument response. researchgate.net

Table 1: Examples of LC-MS/MS Parameters for Taurochenodeoxycholate Analysis

Parameter Description Reference
Biological Matrix Human plasma, urine; Mouse feces shimadzu.com
Sample Preparation Protein precipitation with acetonitrile restek.com
LC Column Reversed-phase C18 (e.g., 50 x 2.0 mm, 3µm) nih.gov
Mobile Phase Water with 0.012% formic acid and 5 mM ammonium acetate (B1210297) (A); Acetonitrile/water (97:3) with 0.012% formic acid and 5 mM ammonium acetate (B) nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) shimadzu.com
Lower Limit of Quantification (LOQ) 11–91 nmol/L nih.gov

| Intra-assay Coefficient of Variation (CV) | 3.7%–11.1% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for bile acid analysis. frontiersin.org However, due to the low volatility and polar nature of conjugated bile acids like taurochenodeoxycholate, a chemical derivatization step is required prior to analysis. d-nb.inforestek.com This process typically involves two stages: hydrolysis (deconjugation) to cleave the taurine (B1682933) group, followed by esterification of the carboxyl group and silylation of the hydroxyl groups to create volatile derivatives, such as methyl ester-trimethylsilyl (Me-TMS) ethers. d-nb.infoweqas.com

Following derivatization, the sample is injected into the gas chromatograph, where the bile acid derivatives are separated on a capillary column (e.g., HP-5 MS). d-nb.info The mass spectrometer then detects and quantifies the separated compounds. GC-MS methods are well-validated, demonstrating good linearity, precision, and accuracy. d-nb.info While the derivatization step adds complexity, GC-MS provides excellent chromatographic resolution and is particularly useful for profiling a wide range of bile acid species, including primary, secondary, and C27-bile acid intermediates. d-nb.infonih.gov

Table 2: Typical Validation Parameters for GC-MS Analysis of Bile Acids

Parameter Finding Reference
Derivatization Formation of methyl ester-trimethylsilyl ethers d-nb.info
Detection Limit 0.4 µmol/L d-nb.info
Linearity Range 2–30 µmol/L d-nb.info
Recovery (using nor-23-deoxycholic acid internal standard) 96.2% d-nb.info

| Carrier Gas | Helium | d-nb.info |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

While LC-MS is highly sensitive, high-performance liquid chromatography (HPLC) coupled with other detectors is also employed, especially in quality control of pharmaceutical formulations. nih.govmfd.org.mk A significant challenge for analyzing bile acids like taurochenodeoxycholate is their lack of a strong chromophore, which results in poor sensitivity with standard ultraviolet (UV) detection. d-nb.infomfd.org.mk

To overcome this, methods have been developed using low UV wavelengths (around 200 nm), where the compounds exhibit some absorbance. mfd.org.mkresearchgate.net More effectively, an Evaporative Light Scattering Detector (ELSD) can be used. nih.gov ELSD is a quasi-universal detector that does not rely on the optical properties of the analyte. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This makes it suitable for quantifying compounds like taurochenodeoxycholate that lack UV absorbance. nih.gov HPLC-ELSD methods have been successfully developed and validated for the simultaneous determination of multiple bile acids in traditional medicine preparations. nih.govfrontiersin.org

Table 3: HPLC-ELSD Method for Taurochenodeoxycholate Quantification

Parameter Description Reference
Application Quality control of Xiongdankaiming tablet nih.gov
Column Zorbax SB-C18 (4.6 mm×250 mm, 5 μm) nih.gov
Mobile Phase Gradient of water (0.1% formic acid) and methanol (0.1% formic acid) nih.gov
Detector Evaporative Light Scattering Detector (ELSD) nih.gov
ELSD Drift Tube Temperature 100 °C nih.gov
Linearity (R²) >0.9996 nih.gov

| Recovery | 95.3% to 104.9% | nih.gov |

Immunoassays (e.g., ELISA) for Receptor or Pathway Components

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive techniques typically used to quantify proteins. mybiosource.com In the context of taurochenodeoxycholate research, ELISAs are not used to directly measure the bile acid anion itself. Instead, they are employed to quantify key protein components of its signaling and transport pathways. researchgate.net

For example, ELISA kits are commercially available to measure the concentration of the bile acid-CoA:amino acid N-acyltransferase (BAAT) enzyme or bile acid receptors like the apical sodium-dependent bile acid transporter (ASBT). mybiosource.commedchemexpress.com By measuring the levels of these proteins in cells or tissues, researchers can infer changes in bile acid metabolism or signaling capacity under various experimental conditions. These assays are based on the highly specific binding of an antibody to its target antigen and can be configured in various formats, such as a competitive immunoassay. mybiosource.com

Structural and Conformational Studies

Understanding the three-dimensional structure of the taurochenodeoxycholate anion is critical for explaining its physicochemical properties and its specific interactions with proteins. Techniques such as X-ray crystallography and spectroscopy have been used to explore its molecular conformation.

X-ray crystallography has provided detailed structural information on how taurochenodeoxycholate binds to proteins. nih.gov Studies of its complex with pancreatic phospholipase A2 revealed that the amphipathic bile salt binds with its polar groups oriented away from the enzyme's hydrophobic core, leading to a partial occlusion of the active site. nih.gov

Fourier transform infrared (FTIR) spectroscopy has been applied to study the self-association and micellization of sodium taurochenodeoxycholate in aqueous solutions. nih.gov By analyzing shifts in the CH2 stretching bands, researchers have determined the critical micellar concentration (CMC) and have shown that the sterol rings experience conformational strain in tightly packed micelles. nih.gov These studies provide insight into the specific hydrophobic interactions that drive the self-assembly of bile acid anions. nih.gov Furthermore, binding studies using techniques like stopped-flow fluorescence can help distinguish between different mechanisms of protein-ligand interaction, such as "induced fit" versus "conformational selection," when taurochenodeoxycholate binds to proteins like the ileal bile acid binding protein (I-BABP). libretexts.org

Table 4: Findings from Structural Studies of Taurochenodeoxycholate

Technique Finding Reference
X-ray Crystallography Determined the binding mode of taurochenodeoxycholate to pancreatic phospholipase A2, showing specific hydrogen bonding and hydrophobic interactions. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Identified a critical micellar concentration of 2.5 mM for sodium taurochenodeoxycholate and conformational strain in the sterol rings within micelles. nih.gov
Viscometry Confirmed the onset of conformational strains in tightly packed lipid micelles at the critical micellar concentration. nih.gov

| Stopped-flow Fluorescence | Used to study the binding kinetics to ileal bile acid binding protein (I-BABP), supporting a binding-followed-by-conformational-change model. | libretexts.org |

X-ray Crystallography of Receptor-Ligand Complexes

Preclinical and In Vivo Animal Models

Preclinical and in vivo animal models are indispensable for elucidating the complex physiological and pathophysiological roles of the taurochenodeoxycholate (TCDCA) anion. These models allow for mechanistic studies, investigation of genetic influences, and characterization of transport processes in a controlled biological context.

Rodent models, particularly rats and mice, have been instrumental in dissecting the organ-specific functions of TCDCA.

Liver: In isolated perfused rat livers, TCDCA has been shown to be inherently toxic, yet it also activates a phosphatidylinositol 3-kinase (PI3-K)-dependent survival pathway that counteracts its own cytotoxicity. physiology.org This dual role highlights the complex signaling initiated by TCDCA in the liver. Studies using rat models have also been crucial in understanding how TCDCA accumulation contributes to cholestatic liver injury. physiology.org In mouse models of hyperlipidemia induced by a high-fat diet, TCDCA administration demonstrated a significant ameliorating effect, suggesting its involvement in lipid metabolism. nih.gov

Gut: Research using rat models has shed light on the interplay between TCDCA, the gut microbiota, and host metabolism. For instance, studies on rats with high-fat diet-induced obesity have analyzed changes in the bile acid pool, including TCDCA, and their correlation with alterations in the gut microbiota. nih.gov Antibiotic treatment in rats can significantly alter the fecal metabolome, leading to an increase in taurine-conjugated primary bile acids like TCDCA. mdpi.com This indicates a strong relationship between gut bacteria and TCDCA metabolism. Furthermore, in mouse models of experimental colitis, TCDCA, influenced by hepatic signaling, has been shown to exacerbate intestinal inflammation. elifesciences.org

Brain: The role of TCDCA's precursor, chenodeoxycholic acid (CDCA), in the brain has been investigated in mouse models, revealing potential neuroprotective effects. nih.govbiorxiv.orgbiorxiv.org Studies in mouse models of Parkinson's disease and stroke have shown that CDCA can reduce neuronal damage and improve cognitive function. nih.govnih.gov While these studies focus on the unconjugated form, they pave the way for understanding the potential neurological roles of its taurine conjugate, TCDCA, and the liver-brain axis. nih.gov

Genetically modified organisms (GMOs) have been pivotal in identifying the specific receptors and transporters that mediate the effects of TCDCA.

Farnesoid X Receptor (FXR) Models: FXR is a key nuclear receptor activated by bile acids. Studies using FXR knockout (FXR-/-) mice have revealed that FXR deficiency exacerbates alcohol-induced liver injury and alters the bile acid pool composition, leading to elevated serum levels of TCDCA. nih.gov In models of obstructive cholestasis, FXR knockout mice showed reduced serum and hepatic concentrations of TCDCA, suggesting a protective role for FXR inhibition in this condition. pnas.org Hepatocyte-specific FXR knockout mice have provided further insights, demonstrating the liver's specific role in bile acid homeostasis and tumorigenesis. nih.gov

Transporter Knockout Models: Mice lacking specific bile acid transporters have been crucial for understanding TCDCA flux. For example, mice with a heterozygous knockout of the Bile Salt Export Pump (Bsep+/-) fed a high-fat diet showed a decreasing trend in the hepatic levels of primary bile acids, including TCDCA. plos.org Cyp2c70 knockout mice, which have a more human-like bile acid composition, exhibit increased hepatic retention of TCDCA and are used to model cholestatic liver injury. nih.govchildrensmercy.org These models demonstrate how impaired transport can lead to the accumulation of potentially toxic bile acids like TCDCA. nih.gov

Other Genetically Modified Models: Transgenic mice overexpressing or lacking other key metabolic enzymes or receptors, such as TGR5, have also been employed. mdpi.commdpi.com For example, mice lacking the enzyme Cyp8b1 have increased brain levels of CDCA, the precursor to TCDCA, which has been linked to reduced neuronal excitotoxicity. nih.govbiorxiv.org These models are essential for dissecting the signaling pathways regulated by TCDCA and other bile acids.

Table 1: Key Genetically Modified Rodent Models in TCDCA Research
ModelGenetic ModificationKey Finding Related to TCDCA/CDCAReference
FXR Knockout MouseDeletion of the Farnesoid X Receptor (Fxr) geneExacerbated alcohol-induced liver injury; elevated serum TCDCA levels. nih.gov
Cyp2c70 Knockout MouseDeletion of the Cytochrome P450 2c70 geneCreates a human-like hydrophobic bile acid pool with increased TCDCA, leading to cholestatic liver injury. nih.govchildrensmercy.org
Bsep Heterozygous Knockout MouseDeletion of one copy of the Bile Salt Export Pump (Abcb11) geneTendency for decreased hepatic TCDCA levels on a high-fat diet. plos.org
Cyp8b1 Knockout MouseDeletion of the Cytochrome P450 8b1 geneIncreased brain levels of CDCA (TCDCA precursor), associated with reduced neuronal excitotoxicity. nih.govbiorxiv.org

The Xenopus laevis oocyte expression system is a powerful non-mammalian model for characterizing the transport kinetics of bile acids, including TCDCA. By injecting oocytes with cRNA encoding specific transporter proteins, researchers can study the function of these transporters in isolation.

This system has been used to demonstrate that TCDCA is a substrate for several key hepatic transporters. For instance, the rat Na+-taurocholate cotransporting polypeptide (Ntcp) expressed in Xenopus oocytes mediates the Na+-dependent uptake of TCDCA with a high affinity (Km of approximately 5 µM). nih.gov Similarly, the rat organic anion transporting polypeptide (OATP1) has been shown to mediate the uptake of TCDCA. drugbank.com These studies have been fundamental in establishing the substrate specificity of various transporters and confirming their role in the hepatic clearance of TCDCA from the blood. nih.govwjgnet.comnih.gov

Table 2: TCDCA Transport Studies in Xenopus laevis Oocytes
Transporter StudiedFindingReference
Rat Ntcp (Na+-taurocholate cotransporting polypeptide)Mediates high-affinity, Na+-dependent uptake of TCDCA (Km ≈ 5 µM). nih.gov
Rat OATP1 (Organic anion transporting polypeptide 1)Mediates uptake of TCDCA. drugbank.com
Human NTCP (Na+-taurocholate cotransporting polypeptide)High affinity for conjugated bile salts, including TCDCA (apparent Km ~2 µM). core.ac.uk

Genetically Modified Organisms (e.g., Knockout, Transgenic Models of Receptors or Transporters)

Omics Technologies in Bile Acid Research

Omics technologies have revolutionized bile acid research by enabling a comprehensive and high-throughput analysis of the molecules and pathways influenced by compounds like TCDCA.

Metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the primary tool for the detailed quantification and profiling of the entire bile acid pool, including TCDCA, in various biological samples. researchgate.netthermofisher.commdpi.com This approach allows for the simultaneous measurement of numerous bile acids and their conjugates, providing a snapshot of the bile acid metabolome.

Targeted metabolomics has been used to precisely measure changes in TCDCA levels in different conditions. For example, in mouse models of alcoholic liver disease, targeted metabolomics revealed significant alterations in the bile acid profile, including changes in TCDCA concentrations. nih.gov In studies of hyperlipidemia in mice, metabolomic and lipidomic analyses were combined to uncover the mechanisms by which TCDCA exerts its therapeutic effects, identifying glycerophospholipid metabolism as a key pathway. nih.gov Untargeted metabolomics has also been employed to identify potential biomarkers, including TCDCA, in various diseases such as primary liver cancer. nih.gov These profiling studies are critical for understanding how the bile acid pool is remodeled in disease and in response to therapeutic interventions.

Proteomics allows for the large-scale study of proteins, including their expression levels and post-translational modifications, in response to stimuli like TCDCA. This methodology helps to identify the downstream protein networks affected by bile acid signaling.

While direct proteomics studies focusing exclusively on the effects of TCDCA are emerging, research on related bile acids and conditions provides a framework. For instance, in cholestatic models where TCDCA levels are elevated, proteomic analyses could reveal changes in the expression of proteins involved in inflammation, fibrosis, and cell death. nih.gov By analyzing changes in the proteome of liver tissue, gut cells, or neurons exposed to TCDCA, researchers can identify novel protein targets and pathways that mediate its biological effects. This approach is crucial for moving beyond receptor-level interactions to understand the full functional consequences of TCDCA signaling.

Transcriptomics and Gene Expression Analysis (e.g., Microarray, RNA-Seq, qPCR)

Transcriptomic technologies are pivotal in elucidating the molecular mechanisms by which the this compound (TCDCA) influences cellular and physiological processes. These methods, including microarray, RNA-Sequencing (RNA-Seq), and quantitative Polymerase Chain Reaction (qPCR), allow for the comprehensive analysis of gene expression changes in response to TCDCA, providing insights into the regulatory networks it modulates. thermofisher.com

Microarray Analysis

Microarray technology has been employed to perform large-scale screening of gene expression profiles affected by bile acids. biorxiv.orgbiorxiv.org This technique involves hybridizing labeled cDNA or cRNA from experimental samples to a solid surface (chip) containing thousands of known DNA sequences (probes). biorxiv.org By measuring the intensity of the hybridization signal for each probe, researchers can determine the relative abundance of specific mRNA transcripts.

In studies investigating the pathophysiology of diseases associated with elevated bile acids, such as certain liver cancers, microarray analysis has been used on genetic mouse models with excess bile acids, including TCDCA. biorxiv.org For instance, total RNA can be isolated from liver tissue, labeled, and hybridized to platforms like the Illumina BeadChip Array. biorxiv.orgbiorxiv.org Subsequent bioinformatic analyses, such as those using DAVID Bioinformatics Resources and GeneXplain software, help to identify upregulated gene sets and enriched transcription factor binding sites, revealing the downstream genetic pathways affected. biorxiv.orgbiorxiv.org

Microarray analysis has also been crucial in understanding host-pathogen interactions. In studies on Vibrio parahaemolyticus, a bacterium causing gastroenteritis, transcriptome analysis revealed that bile, containing components like TCDCA, strongly induces the expression of virulence genes located on the Pathogenicity Island (Vp-PAI). nih.govplos.org This induction was found to be dependent on the transcriptional regulators VtrA and VtrB. plos.org

RNA-Sequencing (RNA-Seq)

RNA-Sequencing, a more recent and powerful transcriptomics technique, utilizes next-generation sequencing to provide a comprehensive and quantitative snapshot of the entire transcriptome. Unlike microarrays, RNA-Seq is not limited to detecting transcripts that correspond to pre-designed probes, allowing for the discovery of novel transcripts, splice variants, and non-coding RNAs. The high-dimensional nature of RNA-Seq data presents challenges but offers deep insights into differential gene expression and pathway enrichment. plos.org Although specific RNA-Seq studies focusing solely on TCDCA are emerging, its application in related fields, such as colorectal adenoma research, demonstrates its potential for identifying differentially expressed genes in response to bile acid stimuli. researchgate.net

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative PCR, also known as real-time PCR (RT-qPCR), is a highly sensitive and specific technique used to measure the expression levels of a targeted set of genes. thermofisher.comnih.gov It is often used to validate the findings from high-throughput methods like microarray or RNA-Seq, or to analyze the expression of specific genes of interest. nih.gov The process involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified in the presence of a fluorescent reporter. thermofisher.com The rate of fluorescence accumulation is proportional to the initial amount of the target transcript.

In the context of bile acid research, qPCR has been instrumental. For example, in studies on primary cultures of rat hepatocytes, qPCR was used to quantify the change in messenger RNA (mRNA) levels of the multidrug resistance 2 (mdr2) gene in response to various bile acids. nih.gov This research demonstrated that TCDCA treatment resulted in a significant increase in mdr2 mRNA levels. nih.gov Similarly, in studies using synchronized Caco-2 epithelial cells, qPCR was used to measure the expression of genes involved in the circadian rhythm. plos.org These experiments showed that while unconjugated bile acids amplified the expression of clock-related genes, taurine-conjugated forms like TCDCA had no discernible effect at the tested concentrations. plos.org

Detailed Research Findings

The application of transcriptomic methodologies has yielded specific insights into the biological roles of the this compound. The following table summarizes key findings from relevant studies.

Interactive Data Table: Gene Expression Changes in Response to this compound (TCDCA)

Experimental Model Methodology Key Gene/Pathway Investigated Observed Effect of TCDCA Citation
Primary Rat HepatocytesqPCRmdr2 (multidrug resistance 2) geneIncreased mdr2 mRNA levels to 216% of control levels. nih.gov
Synchronized Caco-2 CellsqPCRCircadian rhythm genes (Dbp, E4bp4, Nr1d1)No discernible effect on the expression of clock-related genes at equimolar concentrations compared to unconjugated bile acids. plos.org
Vibrio parahaemolyticusMicroarrayVp-PAI (Pathogenicity Island) virulence genesInduces transcription of virulence genes, including those for the T3SS2 system. nih.govplos.org
Diet-Induced Obese MiceDNA MicroarrayGenes related to lipid metabolismTCDCA levels were found to be increased alongside changes in gene expression related to fatty acid metabolism. nih.gov

Emerging Research Areas and Future Directions for Taurochenodeoxycholate Anion

Discovery of Novel Receptors and Signaling Pathways

While the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) are well-established receptors for bile acids, including taurochenodeoxycholate, the scientific community is actively searching for novel receptors and signaling pathways. mdpi.comkarger.com The diverse and sometimes opposing effects of different bile acids suggest that a more complex network of receptors and downstream signals is at play.

Recent research has begun to unravel some of this complexity. For instance, studies have shown that hydrophobic bile salts like taurochenodeoxycholate can induce cellular responses through pathways independent of the well-known FXR and TGR5. One such pathway involves the activation of phosphatidylinositol 3-kinase (PI3K), which in turn triggers a survival signaling cascade. amanote.comdartmouth.edu Furthermore, research in isolated rat hepatocytes has demonstrated that taurochenodeoxycholate-induced necrosis is modulated by protein kinase C (PKC) and protein kinase A (PKA) signaling pathways. nih.govoup.com Specifically, PKC inhibitors were found to prevent necrosis, while PKA activators exacerbated the cell damage. nih.govoup.com These findings highlight the existence of alternative signaling routes that are critical in mediating the cellular effects of taurochenodeoxycholate. The ongoing exploration for new receptors and pathways is crucial for a complete understanding of how this bile acid exerts its diverse physiological and pathological effects.

Systems Biology Approaches to Bile Acid Networks

The intricate and interconnected nature of bile acid metabolism and signaling necessitates a holistic approach. Systems biology, which integrates various data types to model complex biological systems, is proving to be an invaluable tool in this endeavor.

Integrating Multi-omics Data for Holistic Understanding

To gain a comprehensive view of the role of taurochenodeoxycholate and other bile acids, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics. metwarebio.comfrontiersin.org By combining these datasets, scientists can construct a more complete picture of the molecular networks that bile acids influence.

For example, integrated transcriptomic and metabolomic analyses have been used to investigate the mechanisms of various conditions, revealing correlations between changes in gene expression and the levels of metabolites like taurochenodeoxycholate. plos.orgnih.gov In studies of inflammatory bowel disease (IBD), multi-omics have highlighted taurochenodeoxycholate as a key biochemical hub, connecting microbial, and host metabolic activities. nih.gov This integrated approach allows for the identification of complex interactions and regulatory feedback loops that would be missed by studying a single omics layer alone. metwarebio.com The goal is to create a comprehensive map of the bile acid interactome, which will be instrumental in understanding its role in health and disease. frontiersin.orgnih.gov

Computational Modeling of Bile Acid Dynamics

Computational modeling has emerged as a powerful tool to simulate and predict the complex dynamics of bile acid metabolism and signaling. simulations-plus.com These models can incorporate a wide range of physiological parameters, including synthesis, transport, and enterohepatic circulation, to provide a dynamic view of how bile acid concentrations change over time and in different tissues. nih.govbiorxiv.org

Physiology-based pharmacokinetic (PBPK) models are being developed to describe the systemic circulation of bile acids in humans and other species. nih.govbiorxiv.org These models can simulate the effects of drugs on bile acid transport and metabolism, helping to predict potential drug-induced liver injury. nih.govnih.gov For instance, models have been created to describe the uptake and export of taurocholic acid in human liver cells and to predict how this is affected by cholestatic drugs. nih.gov By simulating the complex interplay of transporters and enzymes, these models can help to elucidate the mechanisms underlying bile acid-related diseases and to identify potential therapeutic targets. simulations-plus.com As these models become more sophisticated, they will be able to provide increasingly accurate predictions of bile acid dynamics in both healthy and diseased states. jst.go.jp

Technological Advancements in Bile Acid Analysis and Imaging

The ability to accurately measure and visualize bile acids in biological systems is fundamental to advancing our understanding of their functions. Recent technological advancements in analytical chemistry and imaging are providing researchers with unprecedented tools to study taurochenodeoxycholate and other bile acids.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the cornerstone of bile acid analysis. nih.govfrontiersin.org Techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography (UPLC)-MS/MS offer high sensitivity and specificity for quantifying a wide range of bile acids in various biological samples. nih.govfrontiersin.org Newer developments, such as squared energy-resolved mass spectrometry (ER²-MS), are further enhancing the ability to identify and characterize the complex bile acid metabolome. acs.org

In addition to analytical techniques, new imaging methods are being developed to visualize bile acid dynamics in real-time. Fluorescently labeled bile acid analogues are being used in confocal microscopy to track their transport and distribution within cells and tissues. researchgate.netnih.gov Bioluminescence-based methods are also emerging as a way to monitor the activity of bile acid transporters in living cells. physiology.org These advanced analytical and imaging technologies are essential for unraveling the complex roles of taurochenodeoxycholate in health and disease. theanalyticalscientist.comthe-scientist.com

Unexplored Physiological Functions and Cross-Organ Communication

While the roles of bile acids in the liver and gut are relatively well-studied, emerging evidence suggests that their influence extends to other organs, including the brain, lungs, and adipose tissue. nih.govnih.gov This has opened up new avenues of research into the unexplored physiological functions of bile acids and their role in cross-organ communication.

Recent studies have detected bile acids in the lungs, where they are associated with inflammation and changes in the lung microbiota, particularly in the context of cystic fibrosis. mdpi.comnih.gov In the brain, bile acids are being investigated for their potential role in neurological diseases like Alzheimer's, with some studies suggesting a link between altered bile acid profiles and cognitive decline. isbscience.org The ability of bile acids to cross the blood-brain barrier and activate receptors within the brain points to a direct role in the gut-brain axis. nih.gov Furthermore, bile acids are known to regulate energy expenditure in brown adipose tissue. nih.gov The investigation into these less-explored functions and the mechanisms of inter-organ communication mediated by bile acids is a rapidly growing field that promises to reveal new insights into systemic physiology and pathophysiology.

Potential for Mechanistic Insights in Disease Pathogenesis (Non-Clinical Focus)

Molecular Basis of Dysregulation in Metabolic Disorders

Dysregulation of bile acid homeostasis is closely linked to the development of metabolic diseases such as obesity, type 2 diabetes mellitus (T2DM), and metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov TCDCA, as a key component of the bile acid pool, is central to these processes.

Recent studies have shown that elevated levels of TCDCA are associated with the severity of non-alcoholic fatty liver disease (NAFLD), a precursor to MASLD. dovepress.comresearchgate.netelsevier.esnih.gov For instance, research has found significantly higher concentrations of TCDCA in individuals with NAFLD compared to healthy controls. dovepress.comnih.gov This suggests that TCDCA may be more than just a biomarker, potentially playing an active role in the progression of liver disease. mdpi.com In patients with alcoholic fatty liver (AFL), TCDCA levels were also found to be significantly elevated. dovepress.com

The mechanisms by which TCDCA influences metabolic health are multifaceted. It is known to activate the farnesoid X receptor (FXR) in pancreatic β-cells, which can influence insulin (B600854) secretion. jst.go.jp Furthermore, studies in prospective cohorts have associated higher levels of conjugated primary bile acids, including TCDCA, with an increased risk of developing T2DM. diabetesjournals.orgmdpi.com The ratio of conjugated to unconjugated primary bile acids, such as TCDCA to chenodeoxycholic acid (CDCA), has also been positively associated with T2DM development. mdpi.com These findings underscore the importance of TCDCA in glucose and lipid metabolism and highlight its potential as a focal point for understanding the molecular underpinnings of metabolic syndrome. nih.govmdpi.combohrium.com

Table 1: Taurochenodeoxycholate Anion (TCDCA) in Metabolic Disorders

Disease Key Findings References
Non-alcoholic Fatty Liver Disease (NAFLD)/Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Significantly elevated levels of TCDCA are observed in patients with NAFLD/MASLD. The concentration of TCDCA often correlates with the severity of the disease. dovepress.comresearchgate.netelsevier.esnih.gov
Alcoholic Fatty Liver (AFL) TCDCA levels are significantly increased in patients with AFL. dovepress.com
Type 2 Diabetes Mellitus (T2DM) Higher circulating levels of TCDCA are associated with an increased risk of developing T2DM. The ratio of TCDCA to its unconjugated form, CDCA, is also a predictive marker. diabetesjournals.orgmdpi.com
Obesity Dysregulation of bile acid profiles, including TCDCA, is a feature of obesity. nih.govmdpi.com

Mechanistic Role in Inflammatory Conditions

TCDCA has demonstrated significant immunomodulatory and anti-inflammatory properties in various non-clinical models. mdpi.comresearchgate.net Its mechanisms of action often involve the modulation of key inflammatory signaling pathways.

One of the primary ways TCDCA exerts its anti-inflammatory effects is through the Takeda G-protein-coupled receptor 5 (TGR5). nih.gov Activation of TGR5 by TCDCA can initiate a signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP), protein kinase A (PKA), and cAMP response element-binding protein (CREB). This pathway has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov

Furthermore, TCDCA can inhibit the activation of nuclear factor-κB (NF-κB), a central regulator of inflammation. mdpi.comnih.gov This inhibition prevents the transcription of numerous pro-inflammatory genes. nih.gov Research has also indicated that TCDCA can activate the glucocorticoid receptor (GR), which in turn can repress the activity of activator protein-1 (AP-1), another critical transcription factor in the inflammatory response. mdpi.com

In the context of inflammatory bowel disease (IBD), alterations in the bile acid pool, including elevated levels of primary conjugated bile acids like TCDCA, have been observed. nih.govmdpi.com This suggests a complex role for TCDCA in gut inflammation, where it may contribute to the disease pathogenesis or represent a counter-regulatory anti-inflammatory response. nih.gov

Table 2: Anti-inflammatory Mechanisms of this compound (TCDCA)

Signaling Pathway Effect of TCDCA Key Mediators References
TGR5 Signaling Activation cAMP, PKA, CREB nih.gov
NF-κB Pathway Inhibition NF-κB mdpi.comnih.gov
Glucocorticoid Receptor (GR) Pathway Activation GR, AP-1 (c-Fos, c-Jun) mdpi.com
Cytokine Production Decreased expression of pro-inflammatory cytokines TNF-α, IL-1β, IL-6 nih.gov

Fundamental Contributions to Cellular Stress Responses

Cellular stress, particularly endoplasmic reticulum (ER) stress and oxidative stress, is a fundamental process in the development of many diseases. Emerging evidence suggests that TCDCA and its related bile acids play a crucial role in modulating these stress responses.

ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which triggers the unfolded protein response (UPR). mdpi.com While some bile acids, like CDCA, can induce ER stress, others, such as tauroursodeoxycholic acid (TUDCA), a derivative of TCDCA, are known to alleviate it. jst.go.jpmdpi.comnih.govportlandpress.com TUDCA acts as a chemical chaperone, helping to stabilize protein conformation and improve the folding capacity of the ER. mdpi.comresearchgate.net It has been shown to reduce ER stress in models of diabetes and obesity. jst.go.jpmdpi.com Although TCDCA itself can induce some level of ER stress, its effects are generally less pronounced than its unconjugated counterpart, CDCA. researchgate.net

The interplay between bile acids and oxidative stress is also a significant area of research. Hydrophobic bile acids can contribute to the generation of reactive oxygen species (ROS), leading to cellular damage. nih.govrespubjournals.com Conversely, more hydrophilic bile acids like TUDCA have demonstrated antioxidant properties. mdpi.comrespubjournals.commdpi.com TUDCA can reduce oxidative stress by inhibiting the production of ROS and enhancing the activity of antioxidant enzymes. mdpi.comnih.gov Given the structural similarities, understanding the precise impact of TCDCA on the cellular redox state is an important avenue for future investigation. The balance between the pro- and anti-stress effects of different bile acids, including TCDCA, is critical for maintaining cellular homeostasis. mdpi.comnih.gov

Q & A

Q. What are the standard analytical methods for characterizing taurochenodeoxycholate anion purity and structural integrity?

To ensure reproducibility, researchers should employ techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Detailed protocols for these methods must include instrument specifications, solvent systems, and calibration standards, as outlined in scientific paper guidelines . For isotopic variants (e.g., deuterated forms), specialized MS configurations are required to distinguish between labeled and unlabeled species .

Q. How should researchers design initial experiments to assess this compound’s solubility and stability in biological buffers?

A pre-experimental design should include controlled variables (e.g., pH, temperature) and replicate measurements. For solubility, use a gradient of solvent polarities (aqueous to organic phases) and quantify dissolution via spectrophotometry. Stability studies require time-course analyses under physiological conditions (e.g., 37°C, pH 7.4) with periodic sampling for HPLC or enzymatic degradation assays. Document all protocols rigorously to enable replication, adhering to standardized reporting frameworks .

Advanced Research Questions

Q. How can conflicting data on this compound’s membrane interactions be resolved through factorial experimental design?

Conflicting results often arise from unaccounted variables (e.g., lipid composition, ionic strength). A 2<sup>k</sup> factorial design allows systematic testing of interactions between independent variables (e.g., bile salt concentration, membrane cholesterol content) to identify confounding factors. For example, varying phospholipid types (PC vs. PE) and taurochenodeoxycholate concentrations in vesicle models can isolate critical parameters influencing membrane disruption . Post-hoc statistical tools like ANOVA should validate significance.

Q. What methodological strategies address discrepancies in reported EC50 values for this compound in cell viability assays?

Discrepancies may stem from cell line heterogeneity or assay conditions. To mitigate this:

  • Standardize cell culture conditions (passage number, media composition).
  • Include internal controls (e.g., known cytotoxic agents) to calibrate assay sensitivity.
  • Use nonlinear regression models (e.g., four-parameter logistic curves) to compute EC50 with confidence intervals. Transparent reporting of raw data and normalization methods is critical, as emphasized in analytical chemistry guidelines .

Q. How can researchers optimize in vivo studies to evaluate this compound’s role in enterohepatic circulation?

Employ a crossover design with paired animal cohorts to control for inter-subject variability. Key steps:

  • Administer isotopically labeled taurochenodeoxycholate (e.g., <sup>13</sup>C or deuterated forms) to track biliary excretion and intestinal reabsorption .
  • Collect time-series plasma and bile samples for LC-MS/MS quantification.
  • Use compartmental pharmacokinetic modeling to estimate absorption kinetics and enterohepatic recycling ratios. Ethical approval and rigorous blinding protocols are mandatory for translational validity .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in in vitro models?

  • Nonlinear Regression : Fit dose-response data using tools like GraphPad Prism or R’s drc package to estimate Hill slopes and EC50.
  • Bootstrap Resampling : Assess parameter uncertainty by generating 10,000 simulated datasets from raw measurements.
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude technical artifacts. Document all code and assumptions to align with reproducibility standards .

Q. How should researchers structure a literature review to contextualize this compound’s role in cholestatic liver disease?

  • Thematic Synthesis : Group studies by mechanism (e.g., FXR modulation vs. mitochondrial toxicity).
  • Contradiction Mapping : Tabulate conflicting findings (e.g., pro-apoptotic vs. cytoprotective effects) and annotate methodological differences (cell lines, assay endpoints) .
  • Meta-Analysis : Pool EC50 values from independent studies using random-effects models to quantify heterogeneity (I<sup>2</sup> statistic). Prioritize peer-reviewed journals and avoid non-scholary sources to maintain academic rigor .

Tables for Methodological Reference

Experimental Parameter Recommended Method Key Reference
Purity ValidationHPLC with UV/RI detection
Membrane Interaction StudiesSurface plasmon resonance (SPR)
In Vivo PharmacokineticsLC-MS/MS with isotopic labeling
Dose-Response AnalysisFour-parameter logistic regression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.